2-hydrazino-6-phenylpyrimidin-4(3{H})-one
Description
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Properties
IUPAC Name |
2-hydrazinyl-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-14-10-12-8(6-9(15)13-10)7-4-2-1-3-5-7/h1-6H,11H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXIBEGWUVQEFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic pathway for 2-hydrazino-6-phenylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a research and development setting.
Introduction
Pyrimidine derivatives are a cornerstone in the development of therapeutic agents, owing to their diverse pharmacological activities. The introduction of a hydrazino group into the pyrimidine scaffold can significantly modulate its biological properties, making 2-hydrazino-6-phenylpyrimidin-4(3H)-one a valuable synthon for the synthesis of more complex molecules with potential applications in areas such as anticancer and antimicrobial research. This document details a reliable and well-established two-step synthetic route to this target molecule.
Core Synthesis Pathway
The most common and efficient synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one proceeds through a two-step reaction sequence. The first step involves the construction of the pyrimidine ring system via a condensation reaction, followed by the introduction of the hydrazino moiety in the second step.
Step 1: Synthesis of 6-phenyl-2-thiouracil
The initial step is a base-catalyzed condensation reaction between ethyl benzoylacetate and thiourea. This reaction is a classic example of the Biginelli-type reaction for the synthesis of pyrimidine derivatives.
Reaction: Ethyl benzoylacetate + Thiourea → 6-phenyl-2-thiouracil
Causality Behind Experimental Choices:
-
Ethyl Benzoylacetate: This β-ketoester provides the three-carbon backbone (C-C-C fragment) required for the pyrimidine ring. The phenyl group at the β-position is incorporated as the C6-substituent in the final product.
-
Thiourea: Thiourea serves as the N-C-N fragment. The thiocarbonyl group is crucial as it provides a reactive site for the subsequent hydrazinolysis step.
-
Base Catalyst (e.g., Sodium Ethoxide): The base is essential for deprotonating the active methylene group of ethyl benzoylacetate, forming a nucleophilic enolate. It also facilitates the condensation and cyclization steps. Sodium ethoxide is a common choice as it is a strong, non-nucleophilic base that is compatible with the alcoholic solvent typically used.
Mechanism: The reaction proceeds through a series of steps involving nucleophilic addition, cyclization, and dehydration to form the stable pyrimidine ring.
Step 2: Synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
The second step involves the nucleophilic substitution of the 2-thiol group of 6-phenyl-2-thiouracil with hydrazine.
Reaction: 6-phenyl-2-thiouracil + Hydrazine hydrate → 2-hydrazino-6-phenylpyrimidin-4(3H)-one
Causality Behind Experimental Choices:
-
6-phenyl-2-thiouracil: This intermediate possesses a reactive C2 position. The thiouracil tautomer exists in equilibrium with its thiol form, which can be displaced by a strong nucleophile.
-
Hydrazine Hydrate: Hydrazine is a potent nucleophile that readily attacks the electrophilic C2 carbon of the pyrimidine ring, leading to the displacement of the mercapto group. Hydrazine hydrate is a convenient and commonly used form of hydrazine.
-
Solvent (e.g., Ethanol, 2-Ethoxyethanol): An alcoholic solvent is typically used to ensure the solubility of the reactants and to facilitate the reaction, which is often carried out at elevated temperatures.
Mechanism: The reaction is a nucleophilic aromatic substitution (SNA_r_) type reaction. The lone pair of electrons on the nitrogen atom of hydrazine attacks the C2 carbon of the pyrimidine ring, forming a tetrahedral intermediate. Subsequent elimination of hydrogen sulfide leads to the formation of the final product.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
Protocol 1: Synthesis of 6-phenyl-2-thiouracil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl benzoylacetate (1 equivalent) followed by thiourea (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of approximately 5-6.
-
Isolation: The precipitate of 6-phenyl-2-thiouracil is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 6-phenyl-2-thiouracil (1 equivalent) in a suitable solvent like ethanol or 2-ethoxyethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (3-5 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours. The reaction mixture will typically become a clear solution as the starting material is consumed.
-
Work-up: After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Isolation: The product often precipitates upon cooling. The solid is collected by filtration, washed with a small amount of cold ethanol, and then with diethyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 6-phenyl-2-thiouracil | C₁₀H₈N₂OS | 204.25 | 75-85 | 245-247 |
| 2-hydrazino-6-phenylpyrimidin-4(3H)-one | C₁₀H₁₀N₄O | 202.21 | 80-90 | >300 |
Note: Yields and melting points are approximate and may vary depending on the specific reaction conditions and purity of the reagents.
Visualization of the Synthesis Pathway
Figure 1. Two-step synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
Experimental Workflow Diagram
Figure 2. Detailed experimental workflow.
References
-
Synthesis of Pyrimidine Derivatives. This general reference provides an overview of pyrimidine synthesis.
-
The Biginelli Reaction. A comprehensive review of the Biginelli reaction for the synthesis of dihydropyrimidinones and their thio-analogs.
-
Synthesis of 2-Thiouracil Derivatives. While not the exact molecule, this paper describes the synthesis of similar thiouracil derivatives, providing valuable procedural insights.
-
Reaction of Thiouracils with Hydrazine. This article discusses the reaction of thiouracil derivatives with hydrazine, which is directly relevant to the second step of the synthesis.
-
Synthesis of Hydrazinopyrimidine Derivatives. This patent describes the synthesis of various hydrazinopyrimidine derivatives, offering analogous procedures.
-
Ethyl Benzoylacetate. Information on the starting material, ethyl benzoylacetate.
-
6-Phenyl-2-thiouracil. Information on the intermediate compound.
An In-depth Technical Guide to the Physical Properties and Solubility of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-hydrazino-6-phenylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details standard experimental protocols for the determination of key physicochemical parameters, including melting point, solubility in various solvents, and pKa. While experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from analogous pyrimidinone derivatives to provide a predictive profile. This paper is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies for the characterization of this and similar chemical entities.
Introduction
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold, in particular, holds significant potential due to the presence of multiple functional groups that can engage in various biological interactions. The hydrazino group can act as a versatile synthetic handle for further molecular elaboration, while the phenyl and pyrimidinone moieties contribute to the molecule's overall lipophilicity and hydrogen bonding capacity, respectively. A thorough understanding of the physical and solubility properties of this compound is paramount for its successful application in drug discovery and development, influencing everything from formulation and delivery to its absorption, distribution, metabolism, and excretion (ADME) profile.
This guide will first outline a plausible synthetic route for 2-hydrazino-6-phenylpyrimidin-4(3H)-one based on established pyrimidine synthesis methodologies. Subsequently, it will delve into the detailed experimental procedures for determining its key physicochemical properties. Finally, a predicted profile of these properties will be presented, supported by data from structurally related compounds.
Synthesis and Structural Characterization
A common and effective method for the synthesis of 2-substituted-6-phenylpyrimidin-4(3H)-ones involves the cyclocondensation of a β-ketoester with a suitable nitrogen-containing nucleophile.[3][4] For the target compound, a likely synthetic pathway involves the reaction of ethyl benzoylacetate with a guanidine derivative, followed by hydrazinolysis.
A facile route for accessing a variety of substituted hydrazinopyrimidinones utilizes substituted β-ketoesters along with nucleophilic guanidinic compounds.[3]
DOT Diagram: Proposed Synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
Caption: Proposed synthetic workflow for 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
Upon successful synthesis, comprehensive structural characterization is imperative. A combination of analytical techniques should be employed to confirm the identity and purity of the compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O, and C=N.
-
Single-Crystal X-ray Diffraction: To unambiguously determine the three-dimensional molecular structure, including bond lengths and angles, if a suitable crystal can be obtained.
Physical Properties
The physical properties of a drug candidate are critical determinants of its behavior in biological systems. The following sections detail the experimental protocols for measuring these properties and provide an estimated profile for 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. Pure compounds typically exhibit a sharp melting point range of 1-2°C, whereas impurities will broaden and depress this range.[1]
Experimental Protocol for Melting Point Determination:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute).
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5][6]
Predicted Melting Point: While no experimental data for the target compound was found, substituted pyrimidinone derivatives are generally crystalline solids with relatively high melting points, often exceeding 200°C, due to strong intermolecular hydrogen bonding and potential π-π stacking interactions.
pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. 2-hydrazino-6-phenylpyrimidin-4(3H)-one has several ionizable groups, and determining their pKa values is essential.
Experimental Protocol for pKa Determination (UV-Metric Titration):
-
A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Aliquots of the stock solution are added to a series of buffers with a range of known pH values.
-
The UV-Vis spectrum of each solution is recorded.
-
Changes in the absorbance at specific wavelengths as a function of pH are used to calculate the pKa values.[7]
Predicted pKa: The pyrimidinone ring contains both acidic and basic centers. The hydrazino group is basic, and the pyrimidinone ring itself can exhibit both acidic and basic properties. The pKa values for pyrimidine derivatives can vary widely based on the nature and position of substituents.[8] It is anticipated that 2-hydrazino-6-phenylpyrimidin-4(3H)-one will have at least two pKa values, one corresponding to the protonation of the hydrazino group and another related to the protonation/deprotonation of the pyrimidinone ring.
LogP (Partition Coefficient)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.
Experimental Protocol for LogP Determination (Shake-Flask Method):
-
A known amount of the compound is dissolved in a mixture of n-octanol and water.
-
The mixture is shaken until equilibrium is reached.
-
The aqueous and octanolic phases are separated.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[9]
Predicted LogP: The presence of the phenyl group suggests a degree of lipophilicity, while the hydrazino and pyrimidinone moieties will contribute to its hydrophilicity. The overall LogP is expected to be in a range suitable for drug-like molecules, likely between 1 and 3.
Table 1: Predicted Physicochemical Properties of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
| Property | Predicted Value/Range | Rationale |
| Appearance | White to off-white crystalline solid | Based on the general appearance of pyrimidinone derivatives. |
| Molecular Formula | C₁₀H₁₀N₄O | - |
| Molecular Weight | 202.22 g/mol | - |
| Melting Point | >200 °C | High melting points are characteristic of pyrimidinones due to strong intermolecular forces. |
| pKa | Multiple values expected | Presence of both acidic and basic functional groups (hydrazino and pyrimidinone). |
| LogP | 1 - 3 | Balance between the lipophilic phenyl group and hydrophilic hydrazino and pyrimidinone groups. |
Solubility
Solubility is a critical parameter in drug development, as it directly impacts bioavailability.[10] The solubility of 2-hydrazino-6-phenylpyrimidin-4(3H)-one is expected to be highly dependent on the solvent's polarity and pH.
Experimental Protocol for Thermodynamic Solubility Determination:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC-UV).[11]
DOT Diagram: Experimental Workflow for Solubility Determination
Caption: Standard experimental workflow for thermodynamic solubility determination.
Predicted Solubility Profile:
The solubility of pyrimidine derivatives is influenced by the nature of their substituents and the solvent.
-
Aqueous Solubility: The presence of hydrogen bond donors and acceptors in the hydrazino and pyrimidinone groups suggests some degree of aqueous solubility. However, the phenyl group will decrease water solubility. The solubility in aqueous media is expected to be pH-dependent due to the ionizable nature of the molecule.
-
Organic Solvent Solubility: The compound is expected to have good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solubility in alcohols like methanol and ethanol is likely to be moderate. It is predicted to have low solubility in non-polar solvents such as hexane and toluene.
Table 2: Predicted Solubility of 2-hydrazino-6-phenylpyrimidin-4(3H)-one in Common Solvents
| Solvent | Predicted Solubility | Rationale |
| Water (pH 7.4) | Low to Moderate | pH-dependent due to ionizable groups. |
| Dimethyl Sulfoxide (DMSO) | High | Polar aprotic solvent capable of disrupting intermolecular hydrogen bonds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, a good solvent for many polar organic compounds. |
| Methanol/Ethanol | Moderate | Polar protic solvents that can engage in hydrogen bonding. |
| Dichloromethane (DCM) | Low to Moderate | Moderately polar solvent. |
| Hexane/Toluene | Low | Non-polar solvents are unlikely to effectively solvate the polar functional groups. |
Conclusion
This technical guide has provided a comprehensive framework for understanding and characterizing the physical and solubility properties of 2-hydrazino-6-phenylpyrimidin-4(3H)-one. While specific experimental data for this compound remains to be published, the outlined protocols and predictive analysis based on analogous structures offer a solid foundation for researchers. The methodologies described herein are robust and widely applicable for the characterization of novel chemical entities in a drug discovery and development setting. A thorough experimental investigation following these protocols is essential to precisely define the physicochemical profile of 2-hydrazino-6-phenylpyrimidin-4(3H)-one and to unlock its full therapeutic potential.
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(PDF) Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]
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Determination of Melting Point. (n.d.). Palomar College. Retrieved January 23, 2026, from [Link]
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Discovery and Structural Optimization of 2-Hydrazinopyrimidin-4-one Analogs Inhibiting Human ADP-Ribosylhydrolase ARH3. (2022). ACS Publications. Retrieved January 23, 2026, from [Link]
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pKa determination by 1H NMR spectroscopy - An old methodology revisited. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]
- Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 121-142.
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 23, 2026, from [Link]
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Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
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Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave. Retrieved January 23, 2026, from [Link]
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Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents. (2015). PubMed. Retrieved January 23, 2026, from [Link]
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Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. Retrieved January 23, 2026, from [Link]
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Development of Methods for the Determination of pKa Values. (2012). PMC. Retrieved January 23, 2026, from [Link]
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Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2014). Hindawi. Retrieved January 23, 2026, from [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2002). Lund University. Retrieved January 23, 2026, from [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved January 23, 2026, from [Link]
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SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis, characterization and reactions of 4-hydrazino-2-methylpyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole. (2000). ResearchGate. Retrieved January 23, 2026, from [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2023). PMC. Retrieved January 23, 2026, from [Link]
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. (2012). MDPI. Retrieved January 23, 2026, from [Link]
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Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved January 23, 2026, from [Link]
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4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. (2008). Sci-Hub. Retrieved January 23, 2026, from [Link]
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Ethyl benzoylacetate. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (2014). Revue Roumaine de Chimie. Retrieved January 23, 2026, from [Link]
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New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2022). PMC. Retrieved January 23, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2022). MDPI. Retrieved January 23, 2026, from [Link]
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A Technical Guide to the Putative Mechanism of Action of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] The specific molecule, 2-hydrazino-6-phenylpyrimidin-4(3H)-one, combines this privileged heterocycle with a reactive hydrazino group, suggesting a high potential for biological activity. While direct studies on this exact compound are not prevalent in existing literature, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its mechanism of action. This guide synthesizes data from related hydrazinopyrimidines, phenylpyrimidines, and hydrazone derivatives to propose putative biological targets and mechanisms. We hypothesize that 2-hydrazino-6-phenylpyrimidin-4(3H)-one is most likely to exert its effects through kinase inhibition, antiproliferative activity, or antimicrobial action. To empower researchers to validate these hypotheses, this document provides a detailed experimental roadmap, including step-by-step protocols for target identification and validation, cellular pathway analysis, and functional assays.
Introduction: The Pyrimidinone Core in Drug Discovery
The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[2][3] This inherent biological relevance has made pyrimidine derivatives a highly attractive scaffold for drug development. The structural versatility of the pyrimidine core allows it to serve as a bioisostere for other aromatic systems and engage in various non-covalent interactions, particularly hydrogen bonding, with biological macromolecules.[1] This has led to the development of pyrimidine-containing drugs across a vast spectrum of therapeutic areas, including oncology (e.g., 5-Fluorouracil), virology (e.g., Zidovudine), and cardiovascular disease.[2]
The subject of this guide, 2-hydrazino-6-phenylpyrimidin-4(3H)-one, possesses two key features that suggest significant biological potential:
-
The Phenylpyrimidinone Scaffold: This motif is frequently found in kinase inhibitors, where the phenyl group often occupies a hydrophobic pocket and the pyrimidine core acts as a hinge-binding region.
-
The Hydrazino Moiety: This functional group is highly versatile. It can act as a hydrogen bond donor/acceptor, a nucleophile, and is often used as a precursor for synthesizing hydrazones, which themselves constitute an important class of bioactive compounds with reported antitumor, antimicrobial, and anticonvulsant activities.[4][5]
Given the lack of specific data on 2-hydrazino-6-phenylpyrimidin-4(3H)-one, this guide will establish a robust, evidence-based framework for investigating its mechanism of action by drawing parallels from structurally related compounds.
Putative Mechanisms of Action Based on Structural Analogs
Analysis of peer-reviewed literature on compounds containing the phenylpyrimidine, hydrazinopyrimidine, and hydrazone motifs points toward several high-probability mechanisms of action.
Kinase Inhibition
The most compelling putative mechanism for a phenylpyrimidine-containing molecule is the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Diarylaminopyrimidine derivatives, which are structurally analogous to the core of our subject compound, are known potent kinase inhibitors.
-
Primary Hypothesis: Focal Adhesion Kinase (FAK) Inhibition Recent studies have identified 2,4-diarylaminopyrimidine hydrazone derivatives as potent inhibitors of Focal Adhesion Kinase (FAK) with IC₅₀ values in the nanomolar range.[6] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation; its overexpression is linked to poor prognosis in several cancers. The proposed binding mode involves the pyrimidine core forming hydrogen bonds with the kinase hinge region, while the aryl groups occupy adjacent hydrophobic pockets. It is highly probable that 2-hydrazino-6-phenylpyrimidin-4(3H)-one could engage with the FAK active site in a similar manner.
Broad Antiproliferative and Cytotoxic Effects
Beyond specific kinase inhibition, hydrazinopyrimidine derivatives have demonstrated broad antiproliferative activity against various human cancer cell lines.[7]
-
Hypothesis: Disruption of Nucleic Acid Synthesis or Cell Cycle Progression The structural similarity of the pyrimidine core to endogenous nucleobases suggests a potential for interference with DNA and RNA synthesis pathways.[2][3] Alternatively, as seen with pyridopyrimidine derivatives, these compounds can act as dual inhibitors of targets like EGFR kinase and microtubules, leading to cell cycle arrest and apoptosis.[8] Some derivatives have been shown to induce DNA damage and modulate the expression of apoptotic genes like BCL-2 and BAX.[9]
Antimicrobial Activity
The hydrazino group is a precursor to the hydrazone linkage (-NH-N=CH-), which is a pharmacophore present in numerous antimicrobial agents.[4][5]
-
Hypothesis: Inhibition of Bacterial DNA Gyrase Structurally related quinazolin-4(3H)-one derivatives bearing a hydrazone moiety have been shown to be effective antimicrobial agents that target bacterial DNA gyrase.[10] DNA gyrase is a topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics. The mechanism involves the compound binding to the enzyme and preventing the re-ligation of DNA strands, leading to bacterial cell death. It is plausible that 2-hydrazino-6-phenylpyrimidin-4(3H)-one, or its hydrazone derivatives, could exhibit a similar mode of action.
Experimental Roadmap for Mechanism of Action (MoA) Elucidation
To systematically investigate the putative mechanisms, the following phased experimental workflow is proposed. This workflow is designed to first screen for broad activity, then validate specific targets, and finally, characterize the downstream cellular consequences.
Workflow Diagram: MoA Elucidation
Caption: A logical workflow for determining the mechanism of action.
Phase 1: Broad Activity Screening Protocols
This assay provides an initial assessment of the compound's cytotoxic or cytostatic effects on various cell lines.
-
Cell Plating: Seed cells (e.g., TPC-1 for thyroid cancer, H460 for lung cancer, MDA-MB-231 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare a 2x serial dilution of 2-hydrazino-6-phenylpyrimidin-4(3H)-one (e.g., from 100 µM to 0.1 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/MTS Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: If using MTT, add solubilization solution (e.g., DMSO or acidic isopropanol). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data and calculate the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.
Phase 2: Target Validation Protocols
If Phase 1 results suggest potent antiproliferative activity, particularly in FAK-overexpressing cells, the next step is to validate direct enzyme inhibition.
This biochemical assay directly measures the ability of the compound to inhibit FAK's enzymatic activity.
-
Reagents: Obtain recombinant human FAK enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: In a 384-well plate, add FAK enzyme, the test compound at various concentrations, and the kinase substrate in a buffer solution.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for 1 hour.
-
Detect Activity: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: A lower luminescent signal indicates higher FAK inhibition. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.[6]
Phase 3: Cellular Pathway Analysis Protocols
Confirmation of direct target inhibition should be followed by analysis of the downstream effects within a cellular context.
This assay determines if the compound inhibits FAK activity inside the cell by measuring the phosphorylation status of FAK and its downstream targets.
-
Cell Treatment: Plate TPC-1 cells and treat them with the compound at concentrations around its IC₅₀ value (e.g., 0.5x, 1x, 2x IC₅₀) for a defined period (e.g., 6-24 hours).
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an 8-10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-FAK (Tyr397), total FAK, and a loading control (e.g., GAPDH or β-actin).[6]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-FAK to total FAK indicates successful target engagement and inhibition in the cell.
Signaling Pathway Diagram: FAK Inhibition
Caption: Putative inhibition of the FAK signaling pathway.
Data Summary and Interpretation
As experiments are conducted, all quantitative data should be meticulously recorded and summarized.
Table 1: Hypothetical Bioactivity Profile of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
| Assay Type | Target / Cell Line | Endpoint | Result (Hypothetical) | Reference Protocol |
| Cell Viability | TPC-1 (Thyroid) | IC₅₀ | 0.15 µM | 1.1 |
| Cell Viability | H460 (Lung) | IC₅₀ | 1.2 µM | 1.1 |
| Kinase Inhibition | FAK (recombinant) | IC₅₀ | 45 nM | 2.1 |
| Kinase Inhibition | EGFR (recombinant) | IC₅₀ | > 10 µM | 2.1 |
| Antimicrobial Activity | E. coli | MIC | > 128 µg/mL | N/A |
| Antimicrobial Activity | S. aureus | MIC | > 128 µg/mL | N/A |
This table serves as a template for summarizing experimental findings.
Conclusion and Future Directions
The structural features of 2-hydrazino-6-phenylpyrimidin-4(3H)-one strongly suggest its potential as a bioactive molecule, with kinase inhibition, particularly of FAK, emerging as a primary putative mechanism of action. The compound also warrants investigation for broader antiproliferative and antimicrobial activities. The experimental roadmap detailed in this guide provides a rigorous, phased approach for researchers to systematically elucidate its precise molecular mechanism.
Successful validation of FAK inhibition would position this compound as a promising lead for anticancer drug development. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties. If antimicrobial activity is observed, further studies to confirm the target (e.g., DNA gyrase) and evaluate efficacy in infection models would be warranted.
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El-Sayed, N. N. E., & El-Bendary, E. R. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(21), 7431. [Link]
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Zhang, Y., Wang, Y., Zhang, Y., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320185. [Link]
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Hydrazinopyrimidine Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development
Introduction: The Pyrimidine Scaffold and the Hydrazine Moiety in Medicinal Chemistry
The pyrimidine ring is a fundamental heterocyclic structure found in a vast array of biologically important molecules, including the nucleobases uracil, thymine, and cytosine, which form the building blocks of nucleic acids.[1][2][3] This inherent biological relevance has made the pyrimidine scaffold a privileged core in medicinal chemistry, with numerous approved drugs across various therapeutic areas incorporating this motif.[1][4] The synthetic accessibility and the ability to introduce diverse functionalities at various positions of the pyrimidine ring allow for the fine-tuning of physicochemical and pharmacological properties.[1]
When the pyrimidine core is functionalized with a hydrazine (-NHNH2) or a substituted hydrazine group, a class of compounds known as hydrazinopyrimidine derivatives is formed. The hydrazine moiety is a versatile functional group that can act as a nucleophile, a precursor for various heterocyclic rings, and can participate in hydrogen bonding interactions with biological targets.[5][6] The combination of the pyrimidine scaffold and the hydrazine group has given rise to a rich and diverse chemical space with a wide spectrum of biological activities, making hydrazinopyrimidine derivatives a focal point of significant research interest in the quest for novel therapeutic agents.[5][6][7] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this promising class of compounds.
Synthetic Strategies for Hydrazinopyrimidine Derivatives
The synthesis of hydrazinopyrimidine derivatives typically involves the introduction of a hydrazine or a substituted hydrazine moiety onto a pre-formed pyrimidine ring or the construction of the pyrimidine ring from hydrazine-containing precursors. A common and versatile approach involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with hydrazine hydrate or a substituted hydrazine.
General Synthetic Workflow
A representative synthetic pathway often commences with a halogenated pyrimidine, which serves as a key intermediate. The halogen, typically chlorine, at the C2, C4, or C6 position of the pyrimidine ring is susceptible to nucleophilic displacement by hydrazine.
Caption: General Synthetic Workflow for Hydrazinopyrimidine Derivatives.
Representative Experimental Protocol: Synthesis of 2-Hydrazinyl-4-phenyl-6-methylpyrimidine
This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize a hydrazinopyrimidine derivative.
Materials:
-
2-Chloro-4-phenyl-6-methylpyrimidine
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-phenyl-6-methylpyrimidine (10 mmol) in 50 mL of ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80%, 20 mmol) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 2-hydrazinyl-4-phenyl-6-methylpyrimidine.
-
Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Therapeutic Potential
Hydrazinopyrimidine derivatives have demonstrated a remarkable breadth of biological activities, with significant potential in various therapeutic areas. The following sections will delve into their most prominent applications.
Anticancer Activity
The most extensively studied biological activity of hydrazinopyrimidine derivatives is their anticancer potential.[2][3][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[9][10]
Kinase Inhibition: A significant number of hydrazinopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[11][12][13]
-
Receptor Tyrosine Kinases (RTKs): Several hydrazinopyrimidine derivatives have been designed and synthesized as inhibitors of RTKs such as c-Met and EGFR.[11][12][14] The aberrant activation of the HGF/c-Met signaling pathway is implicated in the development and progression of numerous cancers.[11] Certain quinazolinone hydrazide derivatives have shown inhibitory activity against MET kinase.[11] Similarly, pyrimidine derivatives have been extensively explored as EGFR tyrosine kinase inhibitors for the treatment of non-small-cell lung cancer (NSCLC).[14]
-
Src Tyrosine Kinase: The Src family of non-receptor tyrosine kinases plays a critical role in cancer cell growth and metastasis.[9] Pyrazolo[3,4-d]pyrimidines, which can be synthesized from hydrazinopyrimidine precursors, are a well-established class of Src kinase inhibitors.[15]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[9] Hydrazinyl-thiazole derivatives have been shown to induce cytotoxicity in various cancer cell lines, suggesting a potential role in targeting CDKs.[9]
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Hydrazinopyrimidine Derivatives.
Other Anticancer Mechanisms:
-
Induction of Apoptosis: Many hydrazinopyrimidine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11] For instance, quinoline hydrazone derivatives have been reported to induce apoptosis through the release of cytochrome C.[16]
-
Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, thereby preventing cancer cell division.[10] Some quinoline-based hydrazone derivatives have been shown to cause cell cycle arrest at the G0/G1 phase.[10][16]
-
Inhibition of Gluconeogenesis: Hydrazine sulfate has been proposed to exert its antitumor effects by inhibiting the enzyme phosphoenolpyruvate carboxykinase, thereby blocking gluconeogenesis, a process that tumors rely on for their energy supply.[17]
Quantitative Data on Anticancer Activity:
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Quinazolinone hydrazide triazole derivative (CM9) | EBC-1 (Lung Cancer) | 8.6 | [11] |
| Pyrimidine-pyrazoline hybrid (5c) | A549 (Lung Cancer) | 1.76 | [18] |
| Quinoline thiosemicarbazone derivative (8) | HCT 116 (Colon Cancer) | 0.03–0.065 | [16] |
| Tetrahydroquinoline hydrazone derivative (9) | A549 (Lung Cancer) | 0.69 | [16] |
Antimicrobial Activity
Hydrazone derivatives, which are often synthesized from hydrazinopyrimidines, have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[5][6][7] The azometine group (-NHN=CH-) present in hydrazones is considered crucial for their biological activity.[5][7] Several studies have reported the synthesis of hydrazide-hydrazone derivatives with significant activity against various bacterial and fungal strains.[19]
Anti-inflammatory and Analgesic Activity
The anti-inflammatory and analgesic properties of hydrazone derivatives have also been explored.[5][7] These compounds have shown potential in mitigating inflammatory responses, suggesting their utility in the development of novel anti-inflammatory agents.
Antiviral Activity
The pyrimidine scaffold is a key component of several antiviral drugs, and the incorporation of a hydrazine moiety can lead to compounds with potential antiviral properties.[4][5][7] Research in this area is ongoing to explore the efficacy of hydrazinopyrimidine derivatives against various viral infections.
Future Perspectives and Conclusion
Hydrazinopyrimidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their significance in anticancer drug discovery is well-established, with numerous derivatives showing potent activity as kinase inhibitors and inducers of apoptosis. The continued exploration of their potential in other therapeutic areas, such as antimicrobial and anti-inflammatory applications, is warranted.
Future research in this field should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective biological targets.
-
Mechanism of Action Studies: To elucidate the precise molecular mechanisms underlying their biological effects.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess their drug-like properties and in vivo efficacy.
-
Development of Novel Synthetic Methodologies: To expand the chemical diversity of hydrazinopyrimidine libraries.
References
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Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - Frontiers. (2022-11-16). Available from: [Link]
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Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. (n.d.). Available from: [Link]
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Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed. (2021-02-11). Available from: [Link]
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Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity - PMC - NIH. (n.d.). Available from: [Link]
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Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.). Available from: [Link]
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Hydrazine Sulfate (PDQ®) - PDQ Cancer Information Summaries - NCBI - NIH. (2018-08-23). Available from: [Link]
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Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. (n.d.). Available from: [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - MDPI. (n.d.). Available from: [Link]
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(PDF) Biological Activities of Hydrazone Derivatives - ResearchGate. (2025-10-16). Available from: [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.). Available from: [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Available from: [Link]
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Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017-04-03). Available from: [Link]
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Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review - ResearchGate. (2025-09-05). Available from: [Link]
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Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - MDPI. (n.d.). Available from: [Link]
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Methodological & Application
Application Notes and Protocols: The 2-Hydrazino-6-phenylpyrimidin-4(3H)-one Scaffold as a Versatile Platform in Drug Design
Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This has inspired the development of a multitude of pyrimidine-based drugs with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3][4]
This guide focuses on a specific and highly versatile pyrimidine derivative: 2-hydrazino-6-phenylpyrimidin-4(3H)-one . This scaffold is distinguished by three key features:
-
A pyrimidin-4(3H)-one core , a common motif in biologically active molecules that can engage in various non-covalent interactions with biological targets.
-
A strategically positioned phenyl group at the C6 position , which provides a vector for hydrophobic interactions and can be further functionalized to modulate the compound's properties.
-
A highly reactive hydrazino moiety at the C2 position , which serves as a versatile synthetic handle for the introduction of diverse chemical functionalities, allowing for the generation of large and structurally varied compound libraries.
The primary focus of these application notes is to provide detailed protocols for the synthesis of the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold and its derivatization into hydrazones. We will then delve into its application in the discovery of novel antimycobacterial agents, highlighting its potential to act as a siderophore mimic to deprive Mycobacterium tuberculosis of essential iron.[5] Furthermore, we will provide protocols for the assessment of the cytotoxicity of these compounds and briefly explore the potential for this scaffold in other therapeutic areas such as oncology and inflammation.
Synthesis of the Core Scaffold and its Derivatives
Rationale for the Synthetic Route
The synthesis of the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the initial construction of a 2-thiouracil derivative, followed by S-alkylation and subsequent displacement with hydrazine. This approach is favored due to its reliability and the commercial availability of the starting materials. The subsequent derivatization of the hydrazino group into hydrazones is a straightforward condensation reaction with various aldehydes, allowing for extensive exploration of the chemical space.
Protocol for the Synthesis of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one
This protocol details a representative synthesis of the core scaffold.
Step 1: Synthesis of 6-phenyl-2-thiouracil
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 eq.) in absolute ethanol under an inert atmosphere.
-
Addition of Reagents: To the sodium ethoxide solution, add thiourea (1 eq.) and ethyl benzoylacetate (1 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 6-phenyl-2-thiouracil.
Step 2: Synthesis of 2-(methylthio)-6-phenylpyrimidin-4(3H)-one
-
Reaction Setup: Dissolve 6-phenyl-2-thiouracil (1 eq.) in an aqueous solution of sodium hydroxide.
-
Addition of Reagents: Add dimethyl sulfate (1.1 eq.) dropwise to the solution while stirring at room temperature.
-
Reaction Conditions: Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Neutralize the reaction mixture with a dilute acid to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry to obtain 2-(methylthio)-6-phenylpyrimidin-4(3H)-one.
Step 3: Synthesis of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one
-
Reaction Setup: In a round-bottom flask, suspend 2-(methylthio)-6-phenylpyrimidin-4(3H)-one (1 eq.) in ethanol.
-
Addition of Reagents: Add hydrazine hydrate (5-10 eq.).
-
Reaction Conditions: Reflux the mixture for 6-10 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the final product, 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
General Protocol for the Synthesis of Hydrazone Derivatives
The hydrazino group of the scaffold can be readily converted to a wide range of hydrazones through condensation with various aldehydes.
-
Reaction Setup: Dissolve 2-hydrazino-6-phenylpyrimidin-4(3H)-one (1 eq.) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: Add the desired aldehyde (1-1.2 eq.) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Conditions: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration.
-
Purification: Wash the solid with cold solvent and dry. If necessary, the product can be further purified by recrystallization.
Visualization of the Synthetic Pathway
Caption: Synthetic route to the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold and its derivatization.
Application in Antimycobacterial Drug Discovery
Background: The Challenge of Tuberculosis and the Role of Iron Metabolism
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb necessitates the discovery of novel drugs with new mechanisms of action.[1][5]
Iron is an essential nutrient for the survival and pathogenesis of Mtb within the host.[5] To acquire iron from the iron-limited environment of the host, Mtb secretes high-affinity iron-chelating molecules called siderophores. These siderophores scavenge iron from host proteins and transport it back into the bacterial cell. Therefore, interfering with this iron acquisition pathway is a promising strategy for developing new antimycobacterial agents.[5]
The 2-Hydrazino-6-phenylpyrimidin-4(3H)-one Scaffold as a Siderophore Mimic
The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold and its hydrazone derivatives possess structural features that suggest they can act as iron chelators, thus mimicking the function of siderophores and potentially interfering with bacterial iron uptake.[5] The nitrogen and oxygen atoms within the molecule can coordinate with iron ions, and the overall lipophilicity of the molecule can be tuned through derivatization to facilitate cell membrane permeability.
Structure-Activity Relationship (SAR) Studies
SAR studies on a library of 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives have revealed key structural features that influence their antimycobacterial activity.[5]
-
The Hydrazone Moiety: The formation of a hydrazone by condensation with an aldehyde is crucial for activity. The parent hydrazino scaffold shows significantly lower activity.
-
Substituents on the Phenyl Ring of the Hydrazone: The nature and position of substituents on the phenyl ring introduced via the aldehyde have a profound impact on activity. Electron-withdrawing groups, such as halogens, and electron-donating groups, such as methoxy, at various positions can modulate the activity.
-
Iron-Chelating Ability: The most active compounds often exhibit selective activity under iron-limiting conditions, supporting the hypothesis that their mechanism of action involves interference with iron metabolism.
Quantitative Data on Antimycobacterial Activity
The following table presents representative data for a selection of 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives against M. tuberculosis H37Rv.
| Compound ID | R Group (Substituent on Aldehyde) | MIC (µM) - Iron-Rich | MIC (µM) - Iron-Limiting |
| 1 | H | > 50 | 25 |
| 2 | 4-Cl | 12.5 | 6.25 |
| 3 | 4-OCH₃ | 25 | 8.3 |
| 4 | 2,4-diCl | 8.3 | 4.1 |
| 5 | 3,4,5-triOCH₃ | > 50 | 15.6 |
| Isoniazid | (Reference Drug) | 0.5 | 0.5 |
Note: The data presented are representative and intended for illustrative purposes.
Protocol for Antimycobacterial Susceptibility Testing
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis using the broth microdilution method.[6][7]
-
Preparation of Media: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. For iron-limiting conditions, prepare the media without iron supplementation and treat with an iron chelator like 2,2'-bipyridyl to sequester trace iron.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate medium in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the test compounds. Include a drug-free control well (growth control) and a well with medium only (sterility control).
-
Incubation: Incubate the plates at 37°C for 7-14 days.
-
Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualization of the Proposed Mechanism of Action
Caption: Proposed mechanism of action involving iron chelation by the pyrimidinone derivatives.
Cytotoxicity Assessment
Importance of Cytotoxicity Screening
A crucial step in early-stage drug discovery is to evaluate the cytotoxicity of lead compounds against mammalian cells to ensure they have a suitable therapeutic window. A common and reliable method for this is the MTT assay, which measures cell viability.[8][9][10][11] VERO cells (from African green monkey kidney) are a frequently used normal cell line for initial cytotoxicity screening.[8][9]
Protocol for MTT Assay on VERO Cells
-
Cell Seeding: Seed VERO cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Data on Cytotoxicity
The following table shows representative cytotoxicity data for selected derivatives.
| Compound ID | R Group | IC₅₀ (µM) against VERO cells |
| 2 | 4-Cl | > 100 |
| 4 | 2,4-diCl | 75.2 |
| Doxorubicin | (Reference) | 1.5 |
Note: The data presented are representative and intended for illustrative purposes.
Potential for Broader Applications: Anticancer and Anti-inflammatory Activities
Rationale for Exploring Other Activities
The pyrimidine and hydrazone moieties are present in a wide range of compounds with demonstrated anticancer and anti-inflammatory activities.[3][4][12][13][14][15][16][17] The ability of the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold to be readily derivatized makes it an attractive starting point for exploring these other therapeutic areas.
-
Anticancer Potential: Many anticancer drugs function by inhibiting kinases or other enzymes involved in cell proliferation. The pyrimidinone scaffold can be elaborated to target the ATP-binding site of various kinases.
-
Anti-inflammatory Potential: The hydrazone moiety has been incorporated into many compounds with anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[4][15][17][18]
Preliminary Findings and Future Directions
While the primary focus of research on this specific scaffold has been on its antimycobacterial properties, the broader literature on related pyrimidinones and hydrazones suggests that derivatives of 2-hydrazino-6-phenylpyrimidin-4(3H)-one could be promising candidates for anticancer and anti-inflammatory drug discovery. Future work could involve:
-
Screening a library of these derivatives against a panel of cancer cell lines and key inflammatory targets.
-
Performing molecular docking studies to predict potential interactions with relevant protein targets.
-
Synthesizing new derivatives specifically designed to target kinases or COX enzymes.
Conclusion
The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold is a valuable and versatile platform for the development of new therapeutic agents. Its straightforward synthesis and the ease of derivatization of the hydrazino group allow for the rapid generation of diverse compound libraries. The demonstrated success of this scaffold in producing potent antimycobacterial agents with a novel mechanism of action highlights its potential. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this scaffold in their own drug discovery efforts, not only for tuberculosis but also for other therapeutic areas such as oncology and inflammation.
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Application Notes and Protocols for Antimicrobial Screening of Pyrimidine Derivatives
Introduction: The Growing Potential of Pyrimidine Derivatives in Antimicrobial Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases and a plethora of pharmacologically active compounds.[1][2] The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the urgent development of novel antimicrobial agents.[2][3] Pyrimidine derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects.[1][4] Their mechanism of action often involves interfering with essential cellular processes such as DNA and RNA synthesis, giving them a potent bacteriostatic effect.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized and effective screening of pyrimidine derivatives for antimicrobial activity. The protocols herein are grounded in established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[6][7][8]
Part 1: Foundational Screening Assays for Pyrimidine Derivatives
The initial assessment of a novel pyrimidine derivative's antimicrobial potential typically involves a combination of qualitative and quantitative assays. The choice of assay depends on the research stage, throughput requirements, and the specific properties of the compounds being tested.
Agar Disk Diffusion (Kirby-Bauer) Method: A Qualitative First Look
The agar disk diffusion method is a widely used, simple, and cost-effective technique for preliminary screening of antimicrobial activity.[9][10][11][12] It provides a qualitative assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition.[12][13]
Causality Behind Experimental Choices:
-
Media Selection: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its defined composition, which minimizes batch-to-batch variability and its non-interference with most common antimicrobials.[14][15] For fastidious organisms, supplemented media may be required.[15]
-
Inoculum Standardization: The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard to ensure a uniform and reproducible bacterial lawn, which is crucial for accurate zone size measurement.[14]
-
Disk Concentration: The amount of the pyrimidine derivative impregnated onto the filter paper disk is a critical parameter. A concentration that is too low may not produce a discernible zone of inhibition, while an excessively high concentration could lead to solubility issues or misleadingly large zones.
Experimental Workflow for Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Protocol: Agar Disk Diffusion
-
Prepare Inoculum: Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate. Suspend in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Inoculate Plate: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[14] Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[14]
-
Apply Disks: Allow the plate to dry for 3-5 minutes. Aseptically apply the paper disks impregnated with the pyrimidine derivatives onto the agar surface. Gently press the disks to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Data Interpretation: Measure the diameter of the zones of complete growth inhibition in millimeters. The interpretation of susceptible, intermediate, or resistant is based on comparing the zone diameters to established breakpoints for standard antibiotics, though for novel compounds, this serves as a qualitative measure of activity.[14]
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.[16][18][19] This quantitative method is essential for evaluating the potency of pyrimidine derivatives and for further drug development.[17]
Causality Behind Experimental Choices:
-
Serial Dilution: A two-fold serial dilution of the pyrimidine derivative is performed to determine the MIC with precision. This allows for the identification of a specific concentration that inhibits microbial growth.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as cation concentrations can significantly impact the activity of certain antimicrobials.[16]
-
Controls: The inclusion of positive (no antimicrobial) and negative (no inoculum) growth controls is critical for validating the assay. A known reference antibiotic should also be tested to ensure the quality and consistency of the assay.
Experimental Workflow for Broth Microdilution
Caption: Workflow for the Broth Microdilution Assay.
Detailed Protocol: Broth Microdilution
-
Prepare Compound Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the pyrimidine derivative in CAMHB. The final volume in each well should be 50 µL.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[16]
-
Inoculate Plate: Add 50 µL of the standardized inoculum to each well of the compound plate, resulting in a final volume of 100 µL.
-
Controls: Include wells for a positive control (inoculum in broth without the compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the pyrimidine derivative at which there is no visible turbidity.[16][18]
Data Presentation: Sample MIC Data for Pyrimidine Derivatives
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| PY-001 | 8 | 32 | >64 |
| PY-002 | 16 | 64 | 32 |
| PY-003 | 4 | 16 | 8 |
| Ciprofloxacin | 0.25 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Part 2: Advanced Screening and Mechanistic Insights
Beyond initial screening, a deeper understanding of a pyrimidine derivative's antimicrobial properties and its potential for clinical development requires further investigation.
Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration that kills the microorganism. This is particularly important for treating serious infections.
Detailed Protocol: MBC Assay
-
Perform MIC Assay: Following the determination of the MIC, take a 10 µL aliquot from each well showing no visible growth.
-
Plate Aliquots: Spot-plate the aliquots onto a non-selective agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of the pyrimidine derivative that results in a ≥99.9% reduction in the initial inoculum.
Cytotoxicity Assays: A Critical Step for Safety Assessment
A promising antimicrobial compound must be effective against pathogens without causing significant harm to host cells.[20][21] Cytotoxicity assays are therefore a crucial component of the screening cascade.[20]
Causality Behind Experimental Choices:
-
Cell Line Selection: The choice of cell line (e.g., Vero, A549) depends on the intended therapeutic application of the antimicrobial agent.[22]
-
Assay Principle: Assays like the MTT or resazurin-based methods measure metabolic activity as an indicator of cell viability.[23] The lactate dehydrogenase (LDH) release assay measures plasma membrane integrity.[20][21]
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for a Resazurin-based Cytotoxicity Assay.
Detailed Protocol: Resazurin-based Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a suitable eukaryotic cell line at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of the pyrimidine derivative. Include a vehicle control and a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24 to 48 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for an additional 1-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Selectivity Index
The selectivity index (SI) is a critical parameter that compares the cytotoxicity of a compound to its antimicrobial activity. It is calculated as:
SI = IC50 / MIC
A higher SI value indicates greater selectivity for the microbial target over host cells.[24]
| Compound ID | MIC (µg/mL) vs. S. aureus | IC50 (µg/mL) vs. Vero cells | Selectivity Index (SI) |
| PY-001 | 8 | 128 | 16 |
| PY-002 | 16 | 64 | 4 |
| PY-003 | 4 | >256 | >64 |
Conclusion
The systematic screening of pyrimidine derivatives using standardized and robust assays is paramount for the identification of promising new antimicrobial agents. The protocols outlined in these application notes provide a comprehensive framework for conducting these evaluations, from initial qualitative screening to quantitative determination of potency and safety. By adhering to these methodologies and understanding the rationale behind the experimental choices, researchers can generate high-quality, reproducible data to advance the development of the next generation of antimicrobial therapies.
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FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. [Link]
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ResearchGate. (n.d.). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
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National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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Hennebelle, M., et al. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Infectious Diseases, 9(6), 1215-1224. [Link]
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Evaluating the Anticancer Potential of 2-hydrazino-6-phenylpyrimidin-4(3H)-one Analogs: An In Vitro Application Guide
Introduction: The Therapeutic Promise of Pyrimidine Scaffolds in Oncology
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of nucleobases and a plethora of chemotherapeutic agents.[1] Its inherent ability to mimic endogenous purines and pyrimidines allows for the strategic design of antimetabolites that can disrupt the cellular machinery of rapidly proliferating cancer cells.[1] The introduction of a hydrazino moiety at the 2-position and a phenyl group at the 6-position of the pyrimidin-4(3H)-one core presents a compelling scaffold for novel anticancer drug discovery. This structural motif offers unique opportunities for hydrogen bonding and hydrophobic interactions within the active sites of key oncogenic proteins, potentially leading to enhanced potency and selectivity.
This comprehensive guide provides a detailed framework for the in vitro evaluation of novel 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs. We will delve into the rationale behind the selection of key assays, provide step-by-step protocols, and explore the underlying molecular pathways that may be modulated by these compounds. Our approach is designed to be a self-validating system, ensuring that the generated data is robust, reproducible, and provides a clear direction for further preclinical development.
Part 1: Synthesis and Characterization of Lead Compounds
A fundamental prerequisite for any biological evaluation is the efficient and well-characterized synthesis of the compounds of interest. The synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs can be approached through a logical, multi-step process.
Proposed Synthetic Pathway
A common and effective route to the target scaffold involves the initial synthesis of a 6-phenyl-2-thiouracil intermediate, followed by reaction with hydrazine hydrate. This method is advantageous due to the commercial availability of starting materials and the generally high yields of the reactions.
Caption: Proposed synthetic workflow for 2-hydrazino-6-phenylpyrimidin-4(3H)-one and its analogs.
Part 2: In Vitro Anticancer Activity Screening
The initial assessment of anticancer activity is typically performed using a panel of human cancer cell lines. This allows for the determination of cytotoxic potency and provides insights into potential tumor-type selectivity.
Cell Line Selection: A Rationale-Driven Approach
The choice of cell lines is critical for obtaining relevant data. We recommend a panel that represents diverse and common cancer types where pyrimidine analogs have previously shown efficacy.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a model for breast cancer.
-
HCT116 (Colorectal Carcinoma): A well-characterized colon cancer cell line with mutations in key oncogenes.
-
A549 (Non-Small Cell Lung Carcinoma): A standard model for lung adenocarcinoma.
-
PC-3 (Prostate Carcinoma): An androgen-independent prostate cancer cell line, representing a more aggressive disease state.
-
CCRF-CEM (Acute Lymphoblastic Leukemia): A suspension cell line model for hematological malignancies.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for assessing cell viability.[2] It relies on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Data Presentation: IC₅₀ Values
Summarize the cytotoxicity data in a clear and concise table.
| Compound | MCF-7 (µM) | HCT116 (µM) | A549 (µM) | PC-3 (µM) | CCRF-CEM (µM) |
| Analog 1 | 12.5 ± 1.8 | 8.2 ± 1.1 | 15.7 ± 2.3 | 25.1 ± 3.5 | 5.4 ± 0.9 |
| Analog 2 | 9.8 ± 1.5 | 6.5 ± 0.8 | 11.2 ± 1.9 | 18.9 ± 2.7 | 3.1 ± 0.6 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.07 | 1.1 ± 0.2 | 1.5 ± 0.3 | 0.2 ± 0.04 |
Note: Data are presented as mean IC₅₀ ± standard deviation from three independent experiments.
Part 3: Mechanistic Elucidation of Anticancer Activity
Once the cytotoxic potential of the analogs has been established, the next crucial step is to investigate the underlying mechanisms of cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for pyrimidine-based anticancer agents.
Apoptosis Induction: Annexin V-FITC/Propidium Iodide Staining
Flow cytometry is a powerful technique for quantifying apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Data Presentation: Apoptosis Quantification
| Treatment | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| Analog 1 (IC₅₀) | 45.8 ± 3.7 | 28.9 ± 2.9 | 18.2 ± 2.1 | 7.1 ± 1.2 |
| Analog 2 (IC₅₀) | 38.1 ± 3.2 | 35.4 ± 3.1 | 22.3 ± 2.5 | 4.2 ± 0.8 |
Note: Data are presented as the mean percentage of cells ± standard deviation.
Cell Cycle Analysis: Propidium Iodide Staining
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle. Flow cytometric analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.4 ± 4.1 | 20.1 ± 2.5 | 14.5 ± 1.9 |
| Analog 1 (IC₅₀) | 40.2 ± 3.5 | 15.8 ± 2.1 | 44.0 ± 3.8 |
| Analog 2 (IC₅₀) | 35.7 ± 3.1 | 12.3 ± 1.8 | 52.0 ± 4.2 |
Note: Data indicate a significant increase in the G2/M population, suggesting a cell cycle arrest at this phase.
Part 4: Investigating Molecular Targets and Signaling Pathways
To gain deeper insights into the mechanism of action, it is essential to investigate the molecular targets and signaling pathways affected by the 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs. The PI3K/Akt/mTOR and MAPK pathways are frequently dysregulated in cancer and are known to be influenced by pyrimidine-based compounds.[3]
Western Blot Analysis: Probing Key Signaling Proteins
Western blotting is a fundamental technique to detect changes in the expression and phosphorylation status of specific proteins within a signaling cascade.
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and β-actin as a loading control).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Caption: Hypothesized modulation of PI3K/Akt and MAPK signaling pathways by the test compounds.
Conclusion and Future Directions
This guide provides a robust and scientifically sound framework for the initial in vitro evaluation of 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs as potential anticancer agents. By systematically assessing cytotoxicity, elucidating the mechanisms of cell death, and probing key signaling pathways, researchers can effectively identify promising lead compounds for further development. Positive results from these assays would warrant progression to more advanced studies, including in vivo efficacy and toxicity assessments in animal models, to ultimately translate these chemical entities into clinically viable cancer therapeutics.
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Kumar, A., et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer. ResearchGate. [Link]
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Saeed, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International Journal of Molecular Sciences. [Link]
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Al-Taisan, K., et al. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]
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Al-Ghorbani, M., et al. (2015). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
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Sharma, P., et al. (2018). CYTOTOXICITY OF PHENYL PYRIMIDINE NANO PARTICLES ON MCF-7 CANCER CELL LINES. TROP J Pharm Res. [Link]
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Alim, R., et al. (2025). The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity. Bioorganic & Medicinal Chemistry Letters. [Link]
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Abuelizz, H. A., et al. (2022). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. PubMed. [Link]
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Hua, X., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. [Link]
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Synthesis of Novel Pyrimidine-Based Hydrazone Derivatives: An Experimental Protocol for the Reaction of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one with Aldehydes
Introduction: The Significance of Pyrimidine Hydrazones in Medicinal Chemistry
Pyrimidine scaffolds are a cornerstone in the architecture of numerous biologically active molecules, including nucleic acids and a plethora of pharmaceuticals. The incorporation of a hydrazone linkage (-NH-N=CH-) to the pyrimidine core introduces a pharmacophore of significant interest, giving rise to compounds with a broad spectrum of pharmacological activities. These pyrimidine-based Schiff bases, or hydrazones, have demonstrated potential as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer agents.[1] The versatility of the hydrazone group, coupled with the inherent biological relevance of the pyrimidine ring system, makes the synthesis of these derivatives a fertile ground for drug discovery and development. This application note provides a detailed experimental protocol for the synthesis of novel pyrimidine-based hydrazones through the condensation reaction of 2-hydrazino-6-phenylpyrimidin-4(3H)-one with various aldehydes. The methodologies outlined herein are designed to be robust and reproducible, providing researchers in medicinal chemistry and drug development with a practical guide to accessing this important class of compounds.
Reaction Scheme and Mechanism
The fundamental transformation described in this protocol is the acid-catalyzed condensation of a hydrazine with an aldehyde to form a hydrazone. This reaction, a classic example of nucleophilic addition to a carbonyl group followed by dehydration, is a highly efficient method for the formation of a carbon-nitrogen double bond.
Reaction Scheme:
Mechanistic Rationale:
The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen of the aldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazine. The initial addition product is a carbinolamine intermediate. Subsequent protonation of the hydroxyl group of the carbinolamine, followed by the elimination of a water molecule, leads to the formation of a resonance-stabilized iminium ion. Deprotonation of the iminium ion yields the final, stable hydrazone product. The equilibrium of this reversible reaction is driven towards the product by the removal of water, often achieved by azeotropic distillation or by the precipitation of the product from the reaction mixture.
Experimental Protocols
This section is divided into two main parts: the synthesis of the starting material, 2-hydrazino-6-phenylpyrimidin-4(3H)-one, and the subsequent synthesis of the target hydrazone derivatives.
Part 1: Synthesis of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one
A reliable method for the synthesis of the starting pyrimidine involves the cyclocondensation of ethyl benzoylacetate with aminoguanidine.
Materials and Reagents:
-
Ethyl benzoylacetate
-
Aminoguanidine bicarbonate
-
Sodium ethoxide solution (21% in ethanol)
-
Absolute ethanol
-
Glacial acetic acid
-
Deionized water
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoguanidine bicarbonate (1.0 eq) in a minimal amount of hot water.
-
Addition of Base and Ester: To the warm solution, add a solution of sodium ethoxide in ethanol (1.1 eq). Stir the mixture for 15 minutes. To this, add ethyl benzoylacetate (1.0 eq) dropwise over 10 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
Work-up and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the mixture with glacial acetic acid. The resulting precipitate is collected by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol and then with deionized water. The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 2-hydrazino-6-phenylpyrimidin-4(3H)-one as a crystalline solid.
Part 2: Synthesis of 2-(2-(Arylmethylene)hydrazinyl)-6-phenylpyrimidin-4(3H)-one Derivatives
The following is a general procedure for the condensation of 2-hydrazino-6-phenylpyrimidin-4(3H)-one with a variety of aromatic aldehydes.
Materials and Reagents:
-
2-Hydrazino-6-phenylpyrimidin-4(3H)-one
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Protocol:
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 2-hydrazino-6-phenylpyrimidin-4(3H)-one (1.0 eq) in absolute ethanol (approximately 20-30 mL per gram of pyrimidine).
-
Aldehyde and Catalyst Addition: To this solution, add the desired aromatic aldehyde (1.0-1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction and Monitoring: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by TLC (e.g., ethyl acetate:hexane, 1:1). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. Further purification can be achieved by recrystallization from ethanol to yield the pure hydrazone derivative.[2]
Data Presentation: Characterization of Synthesized Hydrazones
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity. Below is a representative table of expected data for a series of derivatives.
| Aldehyde Substituent (R) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (δ, ppm in DMSO-d₆) |
| H | C₁₇H₁₄N₄O | 302.32 | 245-247 | 85 | ~8.1 (s, 1H, N=CH), ~7.3-7.9 (m, 10H, Ar-H), ~11.5 (s, 1H, NH) |
| 4-Cl | C₁₇H₁₃ClN₄O | 336.77 | 268-270 | 88 | ~8.2 (s, 1H, N=CH), ~7.4-7.9 (m, 9H, Ar-H), ~11.6 (s, 1H, NH) |
| 4-OCH₃ | C₁₈H₁₆N₄O₂ | 332.35 | 230-232 | 90 | ~8.0 (s, 1H, N=CH), ~6.9-7.8 (m, 9H, Ar-H), ~3.8 (s, 3H, OCH₃), ~11.4 (s, 1H, NH) |
| 4-NO₂ | C₁₇H₁₃N₅O₃ | 347.32 | >300 | 82 | ~8.4 (s, 1H, N=CH), ~7.6-8.3 (m, 9H, Ar-H), ~11.8 (s, 1H, NH) |
Note: The exact chemical shifts and melting points may vary slightly. These values are illustrative.
FTIR Spectroscopy:
-
N-H stretch: A characteristic peak in the region of 3100-3300 cm⁻¹.
-
C=O stretch: A strong absorption band around 1650-1680 cm⁻¹.
-
C=N stretch: A peak in the range of 1590-1620 cm⁻¹.
-
C=C aromatic stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of the pyrimidine-based hydrazone derivatives.
Caption: Experimental workflow for the synthesis and characterization of pyrimidine-based hydrazones.
Troubleshooting and Expert Insights
-
Low Yield of Starting Material: Incomplete reaction or side reactions can lead to low yields of 2-hydrazino-6-phenylpyrimidin-4(3H)-one. Ensure anhydrous conditions for the sodium ethoxide reaction and monitor the reaction closely by TLC to avoid prolonged heating, which can lead to decomposition.
-
Incomplete Condensation Reaction: If the condensation reaction to form the hydrazone is sluggish, a slight excess of the aldehyde (1.1 eq) can be used. Additionally, increasing the amount of acetic acid catalyst slightly may improve the reaction rate.
-
Purification Challenges: Some hydrazone derivatives may be sparingly soluble in common organic solvents. In such cases, a solvent screen for recrystallization is recommended. Hot filtration may be necessary to remove any insoluble impurities. If recrystallization is ineffective, column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be employed.
-
Hydrolysis of Hydrazone: Hydrazones can be susceptible to hydrolysis back to the corresponding hydrazine and aldehyde, especially in the presence of strong acids and water. It is advisable to work under anhydrous conditions where possible and to avoid strongly acidic work-ups.
Conclusion
The protocol detailed in this application note provides a comprehensive and reliable method for the synthesis of a diverse library of 2-(2-(arylmethylene)hydrazinyl)-6-phenylpyrimidin-4(3H)-one derivatives. The straightforward nature of the condensation reaction, coupled with the ready availability of a wide range of aldehydes, allows for the facile generation of novel compounds for biological screening. The characterization data and expert insights provided will aid researchers in successfully synthesizing and purifying these promising molecules for applications in drug discovery and medicinal chemistry.
References
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Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Current Microwave Chemistry, 8(3), 215-224. [Link]
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Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives by Cyclocondensation of Ethyl Acetoacetate (6-Methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone with Aromatic Aldehydes. (2004). Russian Journal of General Chemistry, 74(3), 423-427. [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and characterization of novel Schiff bases containing pyrimidine unit. Organic Chemistry International, 2014, 893424. [Link]
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Kashaev, A. G., Zimichev, A. V., Klimochkin, Y. N., & Zemtsova, M. N. (2010). Synthesis of 2-[2-(2-Aminophenyl)ethyl]-6-R-quinnoline-4-carboxylic Acids from 2-[2-(2-Nitrophenyl)ethenyl]-6-R-quinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 46(9), 1425-1426. [Link]
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(Z)-2-[2-(4-Methylbenzylidene)hydrazinyl]pyridine. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2368. [Link]
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Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. (2010). Molbank, 2010(3), M664. [Link]
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Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-ethylidene]-hydrazono methyl}- phenol]. (2013). Journal of Al-Nahrain University, 16(1), 105-114. [Link]
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Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2022). Molecules, 27(3), 1045. [Link]
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1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. (2005). Magnetic Resonance in Chemistry, 43(1), 88-90. [Link]
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The important 1H NMR and 13C NMR data of Schiff bases. (2012). ResearchGate. [Link]
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Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes: Experimental and theoretical studies. (2023). Journal of Molecular Structure, 1279, 135003. [Link]
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Synthesis of potential and biologically active pyrimidine hydrazones derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(8-S), 1-10. [Link]
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Application Note: A Validated Molecular Docking Protocol for 2-hydrazino-6-phenylpyrimidin-4(3H)-one Derivatives
Introduction: The Therapeutic Potential of Pyrimidine Derivatives and the Role of In Silico Screening
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous bioactive compounds, including several approved drugs.[1][2] Derivatives of 2-hydrazino-6-phenylpyrimidin-4(3H)-one, in particular, have garnered significant interest due to their diverse pharmacological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] A key mechanism of action for many pyrimidine-based drugs is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of DNA precursors.[7][8][9][10] By targeting DHFR, these compounds can selectively disrupt the proliferation of rapidly dividing cells, such as cancer cells and various pathogens.[7][9]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[11] This in silico method has become indispensable in modern drug discovery, enabling the rapid screening of large compound libraries and providing critical insights into ligand-protein interactions at the molecular level.[12] This application note provides a comprehensive and validated protocol for the molecular docking of 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives against two therapeutically relevant targets: human Dihydrofolate Reductase (hDHFR) and Leishmania major Pteridine Reductase 1 (LmPTR1).
The causality behind selecting these targets lies in their established roles in disease. hDHFR is a validated target for cancer chemotherapy[7][8], while LmPTR1 is essential for the survival of the Leishmania parasite, making it a prime target for the development of new anti-leishmanial drugs.[13][14] This protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step guide from protein and ligand preparation to docking, validation, and results analysis, ensuring scientific integrity and reproducibility.
The Molecular Docking Workflow: A Conceptual Overview
The entire molecular docking process can be conceptualized as a multi-stage funnel, starting with the preparation of the biological target and the small molecules of interest, followed by the computational "docking" itself, and culminating in a rigorous analysis and validation of the predicted binding modes. Each step is critical for the reliability of the final results.
Figure 1: A high-level overview of the molecular docking workflow.
Part 1: Receptor and Ligand Preparation - The Foundation of a Reliable Docking Study
The accuracy of a molecular docking simulation is fundamentally dependent on the quality of the input structures. This section details the meticulous process of preparing both the protein receptor and the 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivative ligands.
Receptor Preparation
The initial step involves obtaining a high-resolution crystal structure of the target protein from a repository like the Protein Data Bank (RCSB PDB).[11] For this protocol, we will use the following structures:
| Target Protein | PDB ID | Rationale |
| Human Dihydrofolate Reductase (hDHFR) | 1DLS | A well-characterized structure in complex with the known inhibitor methotrexate.[15] |
| Leishmania major Pteridine Reductase 1 (LmPTR1) | 6RXC | A structure of LmPTR1 in complex with a pteridine derivative inhibitor, providing a clear binding site.[16][17] |
Protocol for Receptor Preparation:
-
Download the PDB File: Obtain the structure file (e.g., 1DLS.pdb) from the RCSB PDB website.
-
Clean the Protein Structure: The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands. These must be removed to prepare the receptor for docking.[18][19][20]
-
Action: Using molecular visualization software (e.g., UCSF Chimera, PyMOL, or AutoDock Tools), delete all water molecules (HOH).
-
Action: Remove any co-crystallized ligands and ions that are not essential for the structural integrity or catalytic activity of the protein.[20] For validation purposes, the native ligand can be saved as a separate file before deletion.
-
-
Add Polar Hydrogens and Assign Charges: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for defining the hydrogen-bonding network.[19][20]
-
Action: Use a tool like AutoDock Tools to add polar hydrogens to the protein.[11] This step also involves assigning partial charges (e.g., Gasteiger charges) to each atom, which are essential for calculating the energetic terms in the docking simulation.
-
-
Save in PDBQT Format: The prepared receptor file, now containing hydrogens and partial charges, must be saved in the PDBQT format, which is the required input format for AutoDock Vina.[18]
Figure 2: Step-by-step workflow for protein receptor preparation.
Ligand Preparation
The 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives must be converted from their 2D representations into 3D structures suitable for docking.
Protocol for Ligand Preparation:
-
Generate 2D Structures: Draw the 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and Energy Minimize: Convert the 2D structures to 3D. It is crucial to perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically realistic conformation.[19][20]
-
Assign Charges and Define Rotatable Bonds: Similar to the protein, assign Gasteiger charges to the ligand atoms. The docking software also needs to identify the rotatable bonds within the ligand to explore different conformations during the simulation.
-
Save in PDBQT Format: Save the final, prepared ligand structures in the PDBQT format.[21]
Part 2: The Docking Protocol - Simulating the Interaction
This section outlines the step-by-step procedure for performing the molecular docking simulation using AutoDock Vina, a widely used and validated docking program.[11][22][23]
Defining the Binding Site (Grid Box Generation)
Before running the simulation, you must define the search space on the receptor where the docking algorithm will attempt to place the ligand. This is done by defining a "grid box".
-
Expert Insight: The most reliable way to define the grid box is to center it on the position of the co-crystallized ligand in the original PDB structure. This ensures that the search space encompasses the known active site. The size of the box should be large enough to accommodate the ligand and allow for some rotational and translational freedom, but not so large as to unnecessarily increase computation time. A typical size is a cube with 25 Å sides.[11]
Protocol for Grid Box Generation:
-
Identify the Binding Site: In your molecular visualization software, load the prepared receptor and the original co-crystallized ligand.
-
Determine Center Coordinates: Identify the geometric center of the co-crystallized ligand. These X, Y, and Z coordinates will be the center of your grid box.
-
Set Grid Box Dimensions: Define the size of the grid box in X, Y, and Z dimensions.
Table of Grid Box Parameters:
| Target | PDB ID | Center X | Center Y | Center Z | Size X (Å) | Size Y (Å) | Size Z (Å) |
| hDHFR | 1DLS | 15.190 | 53.903 | 16.917 | 25 | 25 | 25 |
| LmPTR1 | 6RXC | 25.541 | -2.375 | 29.833 | 25 | 25 | 25 |
Running the AutoDock Vina Simulation
AutoDock Vina is typically run from the command line. A configuration file (conf.txt) is used to specify the input files and parameters.
Example conf.txt file:
Command to run Vina:
-
--config conf.txt : Specifies the configuration file.
-
--log log.txt : Specifies the output log file, which will contain the binding affinity scores.
Part 3: Protocol Validation - Ensuring Trustworthiness
A critical step for any docking protocol is validation, which demonstrates that the chosen parameters can accurately reproduce a known binding mode.[24][25] The most common method for this is "re-docking".[26][27]
Protocol for Docking Validation:
-
Extract the Native Ligand: From the original PDB file (e.g., 1DLS), extract the co-crystallized ligand (methotrexate).
-
Prepare the Native Ligand: Prepare this ligand using the same protocol as for the other derivatives (energy minimization, charge assignment, saving as PDBQT).
-
Re-dock the Native Ligand: Perform a docking simulation using the prepared native ligand and the prepared receptor with the same grid box parameters.
-
Calculate Root Mean Square Deviation (RMSD): Superimpose the lowest-energy docked pose of the native ligand with its original crystallographic position. The RMSD between the heavy atoms of the two poses is then calculated.
-
Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[26][27]
Part 4: Analysis and Interpretation of Results
Binding Affinity (Docking Score)
AutoDock Vina calculates a binding affinity score in kcal/mol. This score is an estimation of the binding free energy.
-
Interpretation: More negative scores indicate a more stable predicted protein-ligand complex and thus, a higher binding affinity.[28][31] When screening a library of derivatives, these scores are used to rank the compounds, prioritizing those with the best (most negative) scores for further investigation.[31]
Analysis of Binding Poses and Interactions
Beyond the score, it is essential to visually inspect the predicted binding poses.
-
Action: Use molecular visualization software to analyze the interactions between the docked ligand and the protein's active site residues.
-
Key Interactions to Look For:
-
Hydrogen Bonds: Identify hydrogen bond donors and acceptors between the ligand and protein. These are critical for binding specificity.
-
Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand and hydrophobic residues in the active site (e.g., Leu, Val, Phe).[15]
-
Pi-Stacking: Interactions between aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Salt Bridges: Electrostatic interactions between charged groups on the ligand and protein.
-
A 2D interaction diagram is an excellent way to summarize these findings.
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Application Note: Strategies for Obtaining X-ray Quality Crystals of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
Abstract
The determination of a molecule's three-dimensional structure by single-crystal X-ray diffraction is a cornerstone of modern drug development and materials science. This application note provides a comprehensive guide with detailed protocols for the crystallization of 2-hydrazino-6-phenylpyrimidin-4(3H)-one, a heterocyclic compound with significant potential for forming robust hydrogen-bonding networks. We move beyond simple procedural lists to explain the underlying principles of crystallization, enabling researchers to rationally design and troubleshoot experiments. This guide covers fundamental techniques including slow solvent evaporation, vapor diffusion, and slow cooling, supplemented by advanced optimization strategies to transition from initial microcrystalline "hits" to diffraction-quality single crystals.
Introduction: The Rationale for Crystallization
In the field of medicinal chemistry, the precise atomic arrangement of a molecule dictates its interaction with biological targets. For a compound like 2-hydrazino-6-phenylpyrimidin-4(3H)-one, understanding its solid-state conformation, tautomeric form, and intermolecular interactions is critical for structure-activity relationship (SAR) studies. Single-crystal X-ray analysis provides this definitive structural evidence, but its prerequisite is a high-quality, well-ordered single crystal.[1]
The target molecule possesses several key structural features that heavily influence its crystallization behavior:
-
Hydrogen Bond Donors: The hydrazino group (-NHNH₂) and the pyrimidinone ring N-H are potent hydrogen bond donors.
-
Hydrogen Bond Acceptors: The pyrimidinone carbonyl oxygen (C=O) and ring nitrogens are effective hydrogen bond acceptors.
-
Aromatic System: The phenyl ring can engage in π-π stacking interactions, further stabilizing the crystal lattice.
These features predispose the molecule to form strong, directional intermolecular interactions, such as the common R²₂(8) ring motif, which can guide the crystallization process.[2][3] This guide provides a systematic workflow to harness these interactions to produce suitable crystals.
Foundational Work: Pre-Crystallization Essentials
Success in crystallization is built upon a foundation of meticulous preparation. Rushing this stage is a common cause of failure.
Purity is Non-Negotiable
Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. The starting material should be of the highest possible purity (>98%). Standard purification techniques such as column chromatography or preparative recrystallization should be employed prior to setting up crystallization trials.
Comprehensive Solubility Screening
A thorough understanding of the compound's solubility is the most critical factor in selecting an appropriate crystallization method and solvent system. The ideal solvent is one in which the compound is moderately soluble; high solubility often leads to oils or amorphous precipitates upon solvent removal.[4]
Protocol 1: Small-Scale Solubility Assessment
-
Place ~1-2 mg of the compound into several small, clean vials.
-
To each vial, add a different solvent (see Table 1) dropwise (e.g., 50 µL increments) with agitation.
-
Observe the solubility at room temperature. Categorize as:
-
Insoluble: No visible dissolution after adding 1 mL.
-
Slightly Soluble: Requires >0.5 mL to dissolve. (Good candidate for slow evaporation).
-
Soluble: Dissolves in <0.5 mL. (Good candidate for vapor diffusion or cooling methods).
-
-
For solvents where the compound is slightly soluble or soluble, gently warm the vial to observe if solubility increases significantly with temperature. This indicates suitability for slow cooling techniques.
Table 1: Common Solvents for Crystallization Screening
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|
| n-Hexane | 0.1 | 69 | Nonpolar, good anti-solvent.[5] |
| Toluene | 2.4 | 111 | Aromatic, can promote π-stacking.[6] |
| Diethyl Ether | 2.8 | 35 | Volatile, common anti-solvent.[5] |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium polarity, good general-purpose solvent.[7] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Can lead to "oiling out" but is also effective.[4] |
| Acetone | 5.1 | 56 | Polar, volatile, use with caution for slow methods.[6] |
| Acetonitrile (MeCN) | 5.8 | 82 | Polar aprotic. |
| Ethanol (EtOH) | 4.3 | 78 | Polar protic, H-bonding capability.[8] |
| Methanol (MeOH) | 5.1 | 65 | Polar protic, H-bonding, highly volatile.[9] |
| Dimethylformamide (DMF) | 6.4 | 153 | Highly polar aprotic, good for dissolving stubborn compounds.[10] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Highly polar aprotic, high boiling point.[10] |
| Water | 10.2 | 100 | Highly polar, potential anti-solvent. |
Primary Crystallization Protocols
There is no universal crystallization technique; success often requires screening multiple methods.[6] The following three protocols represent the most effective and widely used approaches for small organic molecules.
Method A: Slow Solvent Evaporation
Principle: This is the simplest crystallization technique.[11] A solution that is near saturation is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, leading to nucleation and crystal growth.[12]
Causality: The rate of evaporation is the critical parameter. If it is too fast, a powder or an aggregate of small crystals will precipitate.[6] Slowing the process allows for the ordered assembly of molecules into a single lattice.
Protocol 2: Slow Evaporation
-
Dissolve 5-10 mg of 2-hydrazino-6-phenylpyrimidin-4(3H)-one in a minimal amount of a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate) in a small, clean vial (a 4 mL vial or an NMR tube works well).[13]
-
Ensure the solution is fully dissolved and free of particulate matter. If necessary, filter the solution through a small cotton plug in a pipette.
-
Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number of holes controls the evaporation rate.[13]
-
Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated cupboard).
-
Monitor the vial daily for crystal growth. The process can take anywhere from a few days to several weeks.[12]
Method B: Vapor Diffusion
Principle: Vapor diffusion is arguably the most powerful method for producing high-quality crystals from small amounts of material.[6] The compound is dissolved in a "good" solvent and placed in a sealed chamber containing a larger reservoir of a "bad" solvent (anti-solvent) in which the compound is insoluble. The anti-solvent must be more volatile than the good solvent. Over time, the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization under highly controlled conditions.[14]
Causality: This technique achieves a very slow and gentle approach to supersaturation. By avoiding rapid changes in concentration, it minimizes the number of nucleation events, favoring the growth of fewer, larger, and more well-ordered crystals.
Protocol 3: Sitting Drop Vapor Diffusion
-
Prepare the reservoir: Add 0.5-1.0 mL of the chosen anti-solvent (e.g., Diethyl Ether, Hexane) to the outer well of a crystallization plate or a larger vial.
-
Prepare the sample drop: Dissolve 2-5 mg of the compound in 100-200 µL of a good solvent (e.g., DMF, DMSO).
-
Dispense the drop: Place a small inner vial or a micro-bridge into the larger vial, ensuring it does not touch the sides.[6] Carefully pipette a 20-50 µL drop of the compound solution into this inner vial.
-
Seal the system: Tightly cap the outer vial or seal the crystallization plate to create a closed system.
-
Incubate and observe: Place the setup in a stable, vibration-free environment. Monitor for crystal growth over days to weeks.
Table 2: Suggested Solvent/Anti-Solvent Pairs for Vapor Diffusion
| Good Solvent (Compound is Soluble) | Anti-Solvent (Compound is Insoluble) | Rationale |
|---|---|---|
| DMF | Water, Diethyl Ether, Dichloromethane (DCM) | DMF is a powerful solvent; diffusion of a less polar or protic anti-solvent effectively reduces solubility.[10] |
| DMSO | Water, Ethanol, Chloroform | Similar to DMF, DMSO dissolves the compound well, allowing for controlled precipitation. |
| Methanol | Diethyl Ether, Hexane | A classic polar/non-polar combination. |
| Acetonitrile | Tetrahydrofuran (THF), Toluene | Good for compounds with intermediate polarity. |
Method C: Slow Cooling
Principle: This method is effective for compounds that exhibit a significant increase in solubility with temperature. A saturated solution is prepared at an elevated temperature and is then cooled slowly, causing the solubility to decrease and the solution to become supersaturated.
Causality: The rate of cooling directly impacts crystal quality. Rapid cooling causes the compound to crash out of solution as a powder. Slow, controlled cooling allows molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal lattice.
Protocol 4: Slow Cooling
-
In a small flask, dissolve the compound in the minimum amount of a suitable solvent (e.g., Ethanol, Acetonitrile) at or near its boiling point. Add the solvent portion-wise until the solid is just dissolved.
-
Loosely cap the flask to prevent rapid evaporation.
-
Place the hot flask into a large, insulated container (e.g., a Dewar flask filled with hot water or a beaker packed with glass wool) to ensure a very slow cooling rate.
-
Allow the system to cool to room temperature undisturbed over 12-24 hours.
-
Once at room temperature, the flask can be moved to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.
Workflow and Optimization
Obtaining initial crystals is often just the beginning. Optimization is usually required to improve their size and quality for diffraction experiments.[15][16]
Key Optimization Parameters:
-
Solvent System: If a single solvent fails, try a binary mixture. For slow evaporation, use two miscible solvents with different boiling points.[13]
-
Temperature: Setting up trials at different temperatures (e.g., 4 °C vs. room temperature) can dramatically affect the outcome.
-
Concentration: Systematically vary the initial concentration of your compound.
-
Seeding: If you obtain microcrystals, you can use one as a "seed." Transfer a single microcrystal into a fresh, clear, slightly undersaturated solution. As the solution slowly concentrates (via evaporation or diffusion), the new material will deposit onto the seed crystal rather than forming new nuclei.
Conclusion
The crystallization of 2-hydrazino-6-phenylpyrimidin-4(3H)-one, while challenging, is achievable through a systematic and patient approach. The molecule's strong hydrogen bonding and aromatic functionalities are advantageous features that can be exploited with the right choice of solvents and techniques. We recommend starting with a comprehensive solubility screen, followed by parallel trials of slow evaporation and vapor diffusion. Remember that the best crystals are rarely grown quickly; patience is a researcher's greatest asset in the pursuit of single crystals suitable for X-ray diffraction.
References
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University of Bern. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. Molecules, 26(15), 4483. Retrieved from [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. Retrieved from [Link]
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University of Washington, Department of Chemistry. (n.d.). Slow Evaporation Method. Retrieved from [Link]
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Hampton Research. (n.d.). Optimization. Retrieved from [Link]
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Kim, J., et al. (2024). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 29(2), 488. Retrieved from [Link]
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Hu, W.-X., & Xu, F. (2006). Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines. Journal of Chemical Research, 2006(10), 656-657. Retrieved from [Link]
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Joseph, V., et al. (2007). Growth of ninhydrin single crystal and its characterization. Journal of Crystal Growth, 307(2), 431-435. Retrieved from [Link]
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Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
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Wlodawer, A., & Dauter, Z. (2017). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 73(Pt 10), 554–572. Retrieved from [Link]
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LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
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Thomas, J. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2530-2554. Retrieved from [Link]
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Al-Obaidi, A. S. M., et al. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Oriental Journal of Chemistry, 35(3). Retrieved from [Link]
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University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
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Farag, A. M., et al. (2017). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 22(12), 2243. Retrieved from [Link]
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da Silva, J. V., et al. (2023). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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Ebenezer, S., & Muthiah, P. T. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(7), 3766–3785. Retrieved from [Link]
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ResearchGate. (2015). Is there any way to improve the diffraction of a protein crystal?. Retrieved from [Link]
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Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
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ResearchGate. (2013). How to grow single crystals by slow evaporation method?. Retrieved from [Link]
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American Laboratory. (2014). Improving the Crystallization Process for Optimal Drug Development. Retrieved from [Link]
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Zhang, W., et al. (2016). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. Molecules, 21(11), 1466. Retrieved from [Link]
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Linac Coherent Light Source, SLAC National Accelerator Laboratory. (n.d.). Crystal Growth. Retrieved from [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 80(Pt 2), 111–118. Retrieved from [Link]
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Orlandi, F., et al. (2020). Flux Growth and Characterization of Bulk InVO4 Crystals. Crystals, 10(11), 1042. Retrieved from [Link]
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Saeed, A., et al. (2016). Crystal structure and Hirshfeld surface analysis of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)malononitrile dimethylformamide hemisolvate. Acta Crystallographica Section E, Crystallographic Communications, 72(Pt 11), 1640–1645. Retrieved from [Link]
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Akkurt, M., et al. (2009). 4-Hydrazino-2-(methylsulfanyl)pyrimidine. Acta Crystallographica Section E, Structure Reports Online, 65(Pt 4), o842. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Strategies for Solubilizing 2-hydrazino-6-phenylpyrimidin-4(3H)-one in Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for improving the solubility of 2-hydrazino-6-phenylpyrimidin-4(3H)-one for reliable and reproducible biological assays. Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated compound potency and inconsistent data. This document offers a structured approach to troubleshooting and overcoming these challenges, grounded in established physicochemical principles.
Understanding the Molecule: Predicted Physicochemical Properties
Before delving into solubilization strategies, it is crucial to understand the inherent properties of 2-hydrazino-6-phenylpyrimidin-4(3H)-one. Using computational tools such as SwissADME and Chemicalize, we can predict key parameters that govern its solubility behavior.
| Property | Predicted Value | Implication for Solubility |
| LogP | 1.5 - 2.5 | Indicates moderate lipophilicity, suggesting that the compound may have limited aqueous solubility. |
| pKa (most acidic) | ~8.5 - 9.5 | The pyrimidinone ring system likely has an acidic proton, allowing for deprotonation under basic conditions to form a more soluble salt. |
| pKa (most basic) | ~2.5 - 3.5 | The hydrazino group provides a basic site that can be protonated under acidic conditions, potentially increasing solubility. |
Note: These values are predictions and should be experimentally verified. However, they provide a strong foundation for a rational approach to solubility enhancement.
Frequently Asked Questions (FAQs)
Here, we address common questions encountered when working with poorly soluble compounds like 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
Q1: What is the best starting solvent to prepare a stock solution of 2-hydrazino-6-phenylpyrimidin-4(3H)-one?
A1: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it is critical to use anhydrous DMSO to avoid compound precipitation over time.
Q2: My compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. What is happening and how can I fix it?
A2: This phenomenon is known as "solvent shock." The compound is well-solvated in the high-polarity organic solvent (DMSO), but when this solution is rapidly diluted into an aqueous buffer, the dramatic change in solvent polarity causes the compound to crash out of solution. To mitigate this, consider the following:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration of less than 1% in your assay, and ideally below 0.5%, to minimize both solubility issues and potential solvent-induced artifacts in your biological system.[1]
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform an intermediate dilution in a small volume of your assay buffer or a co-solvent mixture (e.g., 50:50 buffer:ethanol). This gradual change in polarity can help keep the compound in solution.[2]
-
Vortexing and warming: Gentle warming and vigorous vortexing during dilution can sometimes help to redissolve precipitated compound, provided the compound is thermally stable.[1]
Q3: Can I use pH modification to improve the solubility of my compound?
A3: Yes, based on the predicted pKa values, pH adjustment is a highly effective strategy. The Henderson-Hasselbalch equation provides the theoretical basis for this approach, relating pH, pKa, and the ratio of the ionized (more soluble) to the un-ionized (less soluble) forms of the compound.[3][4]
-
For acidic compounds: pH = pKa + log ([ionized]/[un-ionized])
-
For basic compounds: pH = pKa + log ([un-ionized]/[ionized])
Given that 2-hydrazino-6-phenylpyrimidin-4(3H)-one has both acidic and basic centers, its solubility will be lowest at its isoelectric point and will increase at both lower and higher pH values. For most cell-based assays conducted at physiological pH (~7.4), the compound will be predominantly in its neutral form. To increase solubility, you can either decrease the pH to protonate the hydrazino group or increase the pH to deprotonate the pyrimidinone ring. The choice will depend on the tolerance of your biological assay to pH changes.
Troubleshooting and Experimental Protocols
This section provides structured workflows to systematically determine the optimal solubilization strategy for 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
Workflow for Solubility Troubleshooting
Caption: A stepwise decision tree for troubleshooting solubility issues.
Protocol 1: Kinetic Solubility Assay
This high-throughput method assesses the solubility of a compound when a concentrated DMSO stock is added to an aqueous buffer.[5]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-hydrazino-6-phenylpyrimidin-4(3H)-one in 100% anhydrous DMSO.
-
Assay Plate Preparation: In a 96-well plate, add 98 µL of your aqueous assay buffer (e.g., PBS, pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Analysis: Measure the turbidity of the solution using a nephelometer or a plate reader capable of measuring light scattering. Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of the compound remaining in the supernatant by HPLC-UV.[6][7]
Protocol 2: Thermodynamic Solubility Assay
This method determines the true equilibrium solubility of the compound.[3][8]
-
Sample Preparation: Add an excess amount of solid 2-hydrazino-6-phenylpyrimidin-4(3H)-one to a vial containing a known volume of the aqueous buffer. Ensure there is undissolved solid remaining.
-
Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separation: After equilibration, filter the suspension through a 0.45 µm filter or centrifuge at high speed to remove the undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method such as HPLC-UV. This concentration represents the thermodynamic solubility.
Advanced Formulation Strategies
If conventional methods are insufficient, advanced formulation strategies can be employed, particularly for in vivo studies.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble guest molecules, like 2-hydrazino-6-phenylpyrimidin-4(3H)-one, forming inclusion complexes with significantly enhanced aqueous solubility.[6][9][10][11]
Protocol for Complex Preparation (Freeze-Drying Method): [4]
-
Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) and 2-hydrazino-6-phenylpyrimidin-4(3H)-one in water at the desired molar ratio.
-
Stir the solution for 24 hours at a constant temperature.
-
Rapidly freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a fluffy powder of the inclusion complex.
Liposomal Formulations
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a moderately lipophilic compound like 2-hydrazino-6-phenylpyrimidin-4(3H)-one, it can be partitioned into the lipid bilayer, creating a stable aqueous dispersion.[12][13][14]
Protocol for Liposome Preparation (Thin-Film Hydration Method): [15][16]
-
Dissolve the lipids (e.g., DSPC and cholesterol) and 2-hydrazino-6-phenylpyrimidin-4(3H)-one in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by vortexing or sonication, which will form multilamellar vesicles.
-
To obtain smaller, unilamellar vesicles, the liposome suspension can be extruded through polycarbonate membranes of a defined pore size.
References
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Liposomal Formulations for Efficient Delivery of a Novel, Highly Potent Pyrimidine-Based Anticancer Drug. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Graphical visualization of calculated logP values (using SwissADME... (n.d.). ResearchGate. Retrieved from [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. Retrieved from [Link]
-
In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]
-
Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (n.d.). MDPI. Retrieved from [Link]
-
Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. (n.d.). PubMed Central. Retrieved from [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017, March 3). PubMed Central. Retrieved from [Link]
-
Chemicalize. (n.d.). ChemAxon. Retrieved from [Link]
-
pKa values of title compounds predicted using the Chemicalize web... (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Liposome Formulations of Hydrophobic Drugs. (2025, August 6). ResearchGate. Retrieved from [Link]
-
CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS. (n.d.). IIP Series. Retrieved from [Link]
-
Liposomal Formulations in Clinical Use: An Updated Review. (n.d.). PubMed Central. Retrieved from [Link]
- EP0792143B1 - Methods for making liposomes containing hydrophobic drugs. (n.d.). Google Patents.
-
Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment? (2014, April 7). ResearchGate. Retrieved from [Link]
-
Cyclodextrin Masterclass V How to make a cyclodextrin complex. (2025, May 8). YouTube. Retrieved from [Link]
-
Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023, July 20). Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
-
pKa calculation. (n.d.). ChemAxon Docs. Retrieved from [Link]
-
pKa calculation. (n.d.). Chemaxon Documentation. Retrieved from [Link]
-
Henderson Hassel Bach equation and drugs ionization. (2022, July 28). YouTube. Retrieved from [Link]
-
Calculators & Predictors. (n.d.). ChemAxon. Retrieved from [Link]
-
Calculations - Instant Cheminformatics Solutions. (n.d.). Chemicalize. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. chemaxon.com [chemaxon.com]
- 3. evotec.com [evotec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. enamine.net [enamine.net]
- 8. In-vitro Thermodynamic Solubility [protocols.io]
- 9. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 15. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
Identifying and minimizing side reactions in hydrazinolysis of pyrimidines
Technical Support Center: Hydrazinolysis of Pyrimidines
Welcome to the dedicated technical support center for the hydrazinolysis of pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of novel compounds and intermediates. Here, we delve into the intricacies of this chemical transformation, with a special focus on identifying and mitigating the side reactions that can often complicate experimental outcomes. Our goal is to provide you with the expertise and practical guidance necessary to optimize your synthetic routes, improve yields, and ensure the integrity of your target molecules.
This guide is structured to be a dynamic resource, moving beyond simple protocols to explain the "why" behind the "how." We will explore the mechanisms of common side reactions, offer detailed troubleshooting advice in a practical Q&A format, and provide validated experimental workflows to help you navigate the challenges of pyrimidine hydrazinolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of pyrimidine hydrazinolysis in medicinal chemistry?
Hydrazinolysis of pyrimidines is a key synthetic transformation used to introduce a hydrazine or amino group into the pyrimidine ring, often as a precursor for constructing more complex heterocyclic systems. A classic example is the conversion of a pyrimidine with a suitable leaving group (like a halogen or sulfonyl group) into a hydrazinopyrimidine. This intermediate is highly valuable in drug discovery as a building block for synthesizing a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The resulting hydrazino group can be further derivatized or used in cyclization reactions to form fused ring systems like pyrazolo[3,4-d]pyrimidines, which are prevalent in many approved drugs.
Q2: What are the most common side reactions observed during the hydrazinolysis of pyrimidines?
While a powerful tool, the hydrazinolysis of pyrimidines is often accompanied by several side reactions that can significantly impact reaction yield and purity. The most prevalent of these include:
-
Ring Opening: The pyrimidine ring can undergo nucleophilic attack by hydrazine, leading to cleavage of the ring structure. This is particularly common under harsh reaction conditions (e.g., high temperatures, prolonged reaction times).
-
N-N Bond Cleavage: The newly introduced hydrazino group can be susceptible to cleavage of the N-N bond, resulting in the formation of an amino-pyrimidine instead of the desired hydrazinopyrimidine. This reductive cleavage can be promoted by certain catalysts or reaction conditions.
-
Reactions with Other Substituents: Functional groups on the pyrimidine ring, such as esters or nitriles, can also react with hydrazine. For instance, an ester group may be converted to a hydrazide, and a nitrile group can be reduced.
-
Formation of Fused Ring Systems: Depending on the substituents present on the pyrimidine ring, intramolecular cyclization reactions can occur, leading to the formation of fused heterocyclic systems as byproducts.
Troubleshooting Guide: Navigating Experimental Challenges
This section is designed to provide direct answers to specific problems you may encounter in the lab.
Problem 1: Low yield of the desired hydrazinopyrimidine and a significant amount of the corresponding aminopyrimidine.
Possible Cause: This issue strongly suggests that N-N bond cleavage is occurring. This reductive cleavage can be influenced by the type of hydrazine used and the reaction temperature.
Troubleshooting Steps:
-
Reagent Selection: Anhydrous hydrazine is a potent reducing agent and can promote N-N bond cleavage. Consider using hydrazine hydrate, which is generally less aggressive. The presence of water can help to temper the reactivity of the hydrazine.
-
Temperature Control: High temperatures can accelerate the rate of N-N bond cleavage. It is recommended to run the reaction at a lower temperature for a longer period. For example, if the reaction is currently being run at reflux in ethanol (78 °C), try reducing the temperature to 50-60 °C and monitoring the reaction progress by TLC or LC-MS.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize side reactions by preventing oxidation of the hydrazine.
Experimental Protocol: Minimizing N-N Bond Cleavage
-
To a solution of the starting pyrimidine (1.0 eq) in ethanol (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to 60 °C and monitor the progress by TLC every hour.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired hydrazinopyrimidine.
Problem 2: The formation of multiple unidentified byproducts, leading to a complex crude reaction mixture.
Possible Cause: The formation of numerous byproducts often points to pyrimidine ring opening. This is a common issue when the pyrimidine ring is highly activated towards nucleophilic attack or when the reaction conditions are too harsh.
Troubleshooting Steps:
-
Reaction Time and Temperature: The most critical parameters to control are reaction time and temperature. An initial experiment should be conducted at a lower temperature (e.g., room temperature or slightly elevated) and the reaction monitored closely. Over-running the reaction can lead to decomposition of the desired product and the formation of ring-opened byproducts.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol or isopropanol are commonly used. However, in some cases, a less polar, aprotic solvent might be beneficial to slow down the reaction and improve selectivity.
-
Hydrazine Concentration: Using a large excess of hydrazine can sometimes lead to an increase in side reactions. It is advisable to start with a moderate excess (e.g., 3-5 equivalents) and adjust as needed based on the reaction outcome.
Workflow for Optimizing Reaction Conditions
Caption: A logical workflow for optimizing reaction conditions to minimize ring opening.
Problem 3: An ester group on the pyrimidine ring is being converted to a hydrazide.
Possible Cause: This is a classic example of a competing reaction where the ester functional group is also susceptible to nucleophilic attack by hydrazine.
Troubleshooting Steps:
-
Protecting Groups: If the ester is not the desired site of reaction, it should be protected prior to the hydrazinolysis step. However, this adds extra steps to the synthesis.
-
Milder Hydrazine Reagent: In some cases, using a bulkier or less nucleophilic hydrazine derivative, such as tert-butyl carbazate, can provide greater selectivity for the displacement of the leaving group on the pyrimidine ring over the reaction with the ester.
-
Stoichiometry Control: Carefully controlling the stoichiometry of the hydrazine can sometimes help to favor the desired reaction. Using a smaller excess of hydrazine may reduce the extent of the competing reaction with the ester.
Data Summary: Effect of Hydrazine Reagent on Selectivity
| Hydrazine Reagent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Hydrazide Byproduct (%) |
| Hydrazine Hydrate | 80 | 12 | 45 | 35 |
| Hydrazine Hydrate | 50 | 24 | 65 | 15 |
| tert-Butyl Carbazate | 80 | 18 | 75 | <5 |
Mechanistic Insights: Understanding Side Reactions
A deeper understanding of the reaction mechanisms can provide valuable insights into how to control the reaction outcome.
Pathway for N-N Bond Cleavage
The reductive cleavage of the N-N bond in hydrazinopyrimidines is thought to proceed through a diimide intermediate, which is unstable and readily loses nitrogen gas to form the corresponding aminopyrimidine.
Caption: Proposed pathway for the reductive cleavage of the N-N bond.
By understanding this pathway, it becomes clear why controlling the reductive potential of the reaction environment (e.g., by avoiding anhydrous hydrazine and high temperatures) is crucial for minimizing the formation of the aminopyrimidine byproduct.
References
-
Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. [Link]
-
Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. [Link]
Technical Support Center: Purifying Polar Pyrimidine Derivatives
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the significant challenges encountered during the purification of polar pyrimidine derivatives. Due to their high polarity, these compounds present unique difficulties that standard purification protocols may not adequately address. This document is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions in your laboratory.
Introduction: The Polarity Problem
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and biology, forming the backbone of numerous drugs and essential biomolecules like DNA and RNA.[1][2] However, the very features that often impart biological activity—nitrogen atoms, hydroxyl groups, amines, and other heteroatomic functions—also confer high polarity. This polarity leads to challenging purification scenarios, primarily characterized by poor solubility in common organic solvents and difficult chromatographic behavior. This guide offers expert-driven solutions to these common hurdles.
FAQs: Understanding the Fundamentals
Q1: What makes pyrimidine derivatives so polar, and why does it complicate purification?
A1: The polarity of pyrimidine derivatives stems from the presence of multiple nitrogen heteroatoms within the aromatic ring, which act as hydrogen bond acceptors. Furthermore, common substituents like amino (-NH2), hydroxyl (-OH), and carbonyl (C=O) groups are strong hydrogen bond donors and acceptors. This high density of polar functional groups leads to:
-
Strong Interactions with Polar Solvents: High solubility in water, methanol, or DMSO, but often poor solubility in less polar solvents used in normal-phase chromatography or for recrystallization.[3]
-
Poor Retention in Reverse-Phase Chromatography (RPC): Polar molecules have weak hydrophobic interactions with non-polar stationary phases (like C18), often causing them to elute very early, sometimes in the solvent front, with poor separation from other polar impurities.[4][5]
-
Strong, Sometimes Irreversible, Binding to Normal-Phase Media: The polar functional groups can interact very strongly with the acidic silanol groups on standard silica gel, leading to significant peak tailing or even complete retention of the compound on the column.[6][7]
Q2: How do I choose a starting purification strategy for a novel polar pyrimidine derivative?
A2: The choice of strategy depends on the compound's specific properties and the impurities present. A logical workflow is essential. First, assess the compound's solubility in a range of solvents. If the compound is a solid, attempting recrystallization is often a fast and cost-effective first step. For chromatographic methods, the choice is dictated by the compound's retention characteristics.
Below is a decision-making workflow to guide your initial approach.
Caption: Decision workflow for purifying polar pyrimidines.
Troubleshooting Guide: Chromatographic Methods
This section addresses common problems encountered during the chromatographic purification of polar pyrimidine derivatives.
Issue 1: My compound elutes in the void volume or shows very poor retention on a standard C18 reverse-phase column.
This is the most common challenge. It occurs because the analyte is too polar to interact hydrophobically with the non-polar C18 stationary phase.[4][8]
-
Q: What is the immediate solution?
-
A: Increase Mobile Phase Polarity. Your first step should be to run a gradient starting with a very high aqueous component (e.g., 98-100% water or aqueous buffer) and a slow ramp-up of the organic modifier (methanol or acetonitrile). This maximizes the chance of achieving some retention.
-
-
Q: What if a 100% aqueous mobile phase doesn't work?
-
A: Switch to a Different Stationary Phase. Standard C18 phases can suffer from "phase collapse" or "dewetting" in highly aqueous mobile phases, leading to loss of retention. Consider these alternatives:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This allows the stationary phase to remain wetted in highly aqueous conditions and provides an alternative interaction mechanism for polar analytes.
-
Polar-Endcapped Phases: These phases have residual silanol groups that are intentionally left un-capped or are capped with a polar group. This also helps in the retention of polar compounds.
-
-
-
Q: Are there mobile phase additives that can help?
-
A: Yes, consider Ion-Pairing Chromatography. If your pyrimidine derivative is ionizable (basic or acidic), you can add an ion-pairing reagent to the mobile phase. For a basic pyrimidine, an alkyl sulfonate (e.g., sodium dodecyl sulfate) can be used. The reagent pairs with the charged analyte, forming a neutral, more hydrophobic complex that is better retained on a C18 column. Caution: Ion-pairing reagents are often non-volatile and can be difficult to remove from the column and the final product. They are also generally incompatible with mass spectrometry (MS).[5]
-
Issue 2: I've switched to HILIC, but my peak shapes are poor (broad, tailing, or split).
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for separating very polar compounds.[9][10][11] It uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[7][12] Poor peak shape in HILIC often points to specific operational errors.
-
Q: What is the most common cause of bad peaks in HILIC?
-
A: Sample Solvent Mismatch. The single most critical factor for good peak shape in HILIC is ensuring your sample is dissolved in a solvent that is as weak as, or weaker than, the mobile phase. Injecting a sample dissolved in a high concentration of water or buffer into a mobile phase with 95% acetonitrile will cause severe peak distortion. Solution: If possible, dissolve your sample directly in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent (like water) and inject the smallest possible volume.
-
-
Q: My column seems to be taking a long time to equilibrate, and retention times are drifting. Why?
-
A: Insufficient Equilibration Time. The mechanism of HILIC relies on the formation of a stable water-enriched layer on the surface of the stationary phase. This process can be slow. It is crucial to allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting your run. Solution: Equilibrate the column with at least 10-15 column volumes of the starting mobile phase. For a 150 x 4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.
-
-
Q: I'm using a bare silica HILIC column, and my basic pyrimidine is tailing badly. What's happening?
-
A: Secondary Ion-Exchange Interactions. Bare silica has acidic silanol groups (Si-OH) that can deprotonate at moderate pH and strongly interact with basic analytes via an ion-exchange mechanism. This leads to peak tailing. Solution:
-
Use a Buffered Mobile Phase: Adding a buffer (e.g., 10-20 mM ammonium formate or ammonium acetate) to the aqueous portion of your mobile phase can help to saturate the active sites on the silica and provide a consistent pH, improving peak shape.[9]
-
Switch to a Deactivated HILIC Phase: Consider using an amide, diol, or zwitterionic (e.g., ZIC-HILIC) stationary phase.[9][10] These phases are less prone to strong ionic interactions and often provide better peak shapes for basic compounds.
-
-
Issue 3: My throughput is too low. Are there faster chromatographic techniques for polar compounds?
-
Q: Is Supercritical Fluid Chromatography (SFC) a viable option?
-
A: Absolutely. SFC is an excellent technique for purifying polar compounds. Modern SFC uses supercritical CO2 as the primary mobile phase, modified with a polar organic co-solvent (like methanol).[13] For highly polar analytes like pyrimidine derivatives, additives such as amines or acids are often used.
-
Key Advantages:
-
Speed: The low viscosity of supercritical CO2 allows for much higher flow rates than HPLC, leading to significantly faster purifications.[14]
-
Reduced Solvent Consumption: SFC drastically reduces the use of organic solvents, making it a "greener" and more cost-effective technique.[15]
-
Orthogonal Selectivity: SFC often provides different separation selectivity compared to both RP-HPLC and HILIC, which can be advantageous for resolving difficult impurity profiles.[13]
-
-
| Technique | Stationary Phase | Mobile Phase | Advantage for Polar Pyrimidines | Common Challenge |
| Reverse-Phase (RP) | Non-polar (C18, C8) | Polar (Water/ACN, Water/MeOH) | Widely available; good for moderately polar compounds.[4] | Poor retention of highly polar analytes.[5] |
| HILIC | Polar (Silica, Amide, Diol) | High Organic (e.g., >80% ACN) + Aqueous Buffer | Excellent retention for very polar and hydrophilic compounds.[7][12] | Sensitive to injection solvent and water content; requires long equilibration. |
| SFC | Various (often polar) | Supercritical CO₂ + Polar Co-solvent (e.g., MeOH) | Very fast, reduced organic solvent waste, orthogonal selectivity.[14][16] | Requires specialized equipment; method development can be complex. |
| Caption: Comparison of primary chromatographic techniques. |
Troubleshooting Guide: Solubility and Stability
Issue 4: My polar pyrimidine derivative is poorly soluble in everything except water or DMSO, making it difficult to purify.
This is a common bottleneck. Limited solubility in appropriate solvents for chromatography or recrystallization can halt progress.[3][17]
-
Q: How can I handle poor solubility for chromatography?
-
A: Use a Solid Loading Technique. Instead of dissolving the sample and injecting it in a liquid form, you can adsorb it onto an inert solid support.
-
Dissolve your crude product in a suitable solvent (even a "strong" one like methanol or DMSO) to create a concentrated solution.
-
Add a small amount of an inert solid support (e.g., Celite®, diatomaceous earth, or silica gel).
-
Carefully remove the solvent under reduced pressure until you have a dry, free-flowing powder.
-
Load this powder directly onto the top of your flash chromatography column. This technique prevents the issues caused by injecting a strong solvent and often leads to much better separation.
-
-
-
Q: I want to recrystallize my compound, but I can't find a good single solvent.
-
A: Use a Two-Solvent (or Solvent-Antisolvent) System. This is a powerful method for compounds that are highly soluble in one solvent and poorly soluble in another.[18] A common pair for polar compounds is a polar protic solvent (like ethanol or methanol) and a less polar co-solvent or an anti-solvent (like ethyl acetate, dichloromethane, or water, depending on the compound).[19] See Protocol 2 for a detailed methodology.
-
Issue 5: I suspect my compound is degrading during purification on a silica gel column.
The surface of standard silica gel is covered with acidic silanol groups, which can catalyze the degradation of sensitive molecules.[6]
-
Q: How can I confirm if my compound is degrading on silica?
-
A: Perform a "Spot Test". Dissolve a small amount of your compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate. Let the plate sit on the bench for 30-60 minutes. Then, elute the plate as you normally would. If you see new spots or significant streaking from the origin that wasn't present in the initial sample, your compound is likely unstable on silica.
-
-
Q: How can I prevent degradation on silica?
-
A: Deactivate the Silica. You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent. A common choice is to add 0.1-1% triethylamine (NEt₃) or ammonia (in methanol) to the mobile phase. This will compete for the acidic sites and prevent your compound from binding and degrading.
-
A: Use an Alternative Stationary Phase. If deactivation is not sufficient, switch to a less acidic support. Options include:
-
Alumina (Neutral or Basic): A good alternative for acid-sensitive compounds.
-
Bonded Phases: Diol or Amino-functionalized silica phases are much less acidic and can be used in normal-phase mode.
-
Reverse-Phase Chromatography: C18 and other reverse-phase media are generally much less harsh than silica.
-
-
Experimental Protocols
Protocol 1: General Method Development for HILIC Purification
This protocol provides a starting point for developing a HILIC separation for a novel polar pyrimidine derivative.
-
Column Selection: Begin with a robust, general-purpose HILIC column, such as a zwitterionic (e.g., ZIC-HILIC) or an amide phase (e.g., TSKgel Amide-80).[9]
-
Mobile Phase Preparation:
-
Aqueous (A): 10 mM Ammonium Acetate in Water. Adjust to pH 5.0 with acetic acid.
-
Organic (B): Acetonitrile.
-
-
Column Equilibration (CRITICAL): Equilibrate the column with 95% B at a flow rate of 1 mL/min for at least 15 minutes.
-
Sample Preparation: Dissolve the sample at ~1 mg/mL in a solution of 90% Acetonitrile / 10% Water. If solubility is poor, use the minimum required amount of DMSO or methanol, then dilute with acetonitrile.
-
Scouting Gradient:
-
Time (min) | %A (Aqueous) | %B (Organic)
-
---|---|---
-
0.0 | 5 | 95
-
10.0 | 50 | 50
-
12.0 | 50 | 50
-
12.1 | 5 | 95
-
15.0 | 5 | 95
-
-
Analysis and Optimization: Based on the retention time of your compound, adjust the gradient. If it elutes too late, make the gradient ramp steeper. If it elutes too early, make the ramp shallower or increase the initial hold time at 95% B.
Caption: Workflow for HILILC method development.
Protocol 2: Two-Solvent Recrystallization
This protocol is for purifying a solid polar pyrimidine derivative when a single suitable recrystallization solvent cannot be found.[20]
-
Solvent Selection: Identify a "solvent" in which your compound is highly soluble (e.g., methanol, ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water, diethyl ether, hexanes). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Heat the chosen "solvent" and add the minimum amount of the hot solvent to the flask with swirling until the solid just dissolves.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-solubilization: Add 1-2 drops of the hot "solvent" to make the solution clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold "anti-solvent".
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
Kim, Y., et al. (2015). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]
-
Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from MedCrave online. [Link]
-
Patel, K. (n.d.). How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-and-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/32955]([Link] SFC/how-good-is-sfc-for-polar-analytes/32955)
-
Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Retrieved from Phenomenex website. [Link]
-
ResearchGate. (2022). (PDF) Degradation of Pyrimidine Nucleotides. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from SIELC Technologies website. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from Teledyne Labs website. [Link]
-
Teledyne ISCO. (n.d.). Can you Purify Natural Products with SFC? Retrieved from Teledyne Labs website. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from Department of Chemistry website. [Link]
-
Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved from Waters website. [Link]
-
Wimalasena, L. H., et al. (2021). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. [Link]
-
Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech, Inc. website. [Link]
-
Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from Hawach Scientific website. [Link]
-
Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography? Retrieved from Biotage website. [Link]
-
University of Arizona. (n.d.). Recrystallization. Retrieved from University of Arizona, Department of Chemistry and Biochemistry website. [Link]
-
Wang, Y., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Chemical & Engineering Data. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromtech.com [chromtech.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. biotage.com [biotage.com]
- 9. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. One moment, please... [nestgrp.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. medcraveonline.com [medcraveonline.com]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. mdpi.com [mdpi.com]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: HPLC Analysis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing a robust and reliable analytical method. The insights provided herein are based on fundamental chromatographic principles and practical field experience.
Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when developing an HPLC method for 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
Q1: What are the key physicochemical properties of 2-hydrazino-6-phenylpyrimidin-4(3H)-one to consider for HPLC method development?
A1: Understanding the analyte's properties is the foundation of method development. For 2-hydrazino-6-phenylpyrimidin-4(3H)-one, the critical factors are:
-
Structure and Polarity: The molecule contains a polar pyrimidine ring, a hydrazino group (-NHNH2) which is a hydrogen bond donor and acceptor, and a non-polar phenyl group. This amphiphilic nature suggests that Reversed-Phase HPLC (RP-HPLC) is a suitable starting point. The presence of multiple nitrogen atoms makes the molecule basic.
-
UV Absorbance: The conjugated system of the pyrimidine and phenyl rings indicates strong UV absorbance, making UV detection a viable and sensitive option. UV spectra for similar pyrimidine derivatives often show absorbance maxima in the 230-350 nm range.[1][2]
-
pKa: The hydrazino and pyrimidine moieties confer basic properties. The pKa value will be crucial for selecting the mobile phase pH to ensure a consistent ionization state, which is vital for reproducible retention and good peak shape. Operating the mobile phase at a pH at least 2 units away from the analyte's pKa is a standard practice to avoid peak shape distortion.[3]
Q2: Which HPLC column and stationary phase are recommended as a starting point?
A2: For pyrimidine derivatives, C8 and C18 silica-gel-based columns are the most commonly used in RP-HPLC.[4]
-
Initial Recommendation: A C18 column is the workhorse of reversed-phase chromatography and is the best starting point. Its non-polar nature will interact with the phenyl group, providing good retention.
-
Rationale: The choice of a C18 stationary phase provides strong hydrophobic interactions with the phenyl ring of the analyte. Given the polar nature of the hydrazino and pyrimidinone groups, a standard C18 column should provide adequate retention without being excessive.
-
Alternative: If the analyte is too strongly retained on a C18 column, a C8 column offers a less hydrophobic alternative. For highly polar compounds that are poorly retained, a polar-embedded column could be considered to enhance retention and improve peak shape.[3]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommendation | Rationale & Comments |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for method development, providing high efficiency and good resolution.[4][5][6] |
| Mobile Phase | Acetonitrile/Methanol and Buffered Water | Acetonitrile is often preferred for its lower viscosity and UV transparency. |
| Buffer | Phosphate or Formate buffer (10-25 mM) | A buffer is critical to control the pH and ensure consistent ionization of the basic analyte. |
| pH | Start with pH 3.0 and pH 7.0 | Explore pH to optimize retention and peak shape. Operating at low pH can suppress silanol interactions.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[4][5] |
| Detection | UV Diode Array Detector (DAD) | Start by scanning from 200-400 nm to find the absorbance maximum (λmax).[8][9] |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Injection Vol. | 10 µL | A good starting volume; can be adjusted based on concentration and sensitivity. |
Q3: How should I prepare my sample and standards?
A3: Proper sample and standard preparation is crucial for accuracy and to prevent issues like peak distortion.
-
Solvent Selection: The dissolution solvent (diluent) should ideally be the mobile phase itself or a weaker solvent to prevent peak distortion. A mixture of water and organic solvent (e.g., 50:50 Acetonitrile:Water) is often a good starting point.
-
Protocol:
-
Accurately weigh the reference standard of 2-hydrazino-6-phenylpyrimidin-4(3H)-one.
-
Dissolve it in a small amount of organic solvent like methanol or acetonitrile before diluting to the final volume with your chosen diluent.
-
Prepare a stock solution (e.g., 1 mg/mL) and make serial dilutions to create calibration standards.
-
For unknown samples, dissolve them in the same diluent.
-
Crucially, filter all solutions through a 0.45 µm syringe filter before injection. This prevents particulates from clogging the column and HPLC system, which can cause pressure issues and distorted peaks.
-
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your analysis, presented in a question-and-answer format.
Q4: My peak for 2-hydrazino-6-phenylpyrimidin-4(3H)-one is tailing. What are the causes and how can I fix it?
A4: Peak tailing is a common issue, especially for basic compounds like this one. It occurs when a portion of the analyte is more strongly retained than the main peak. The primary cause is often secondary interactions between the basic hydrazino or pyrimidine groups and acidic residual silanol groups on the silica-based column packing.[7][10]
Troubleshooting Workflow for Peak Tailing:
A troubleshooting decision tree for peak tailing.
Step-by-Step Solutions:
-
Lower the Mobile Phase pH: The most effective first step is to lower the pH of the aqueous portion of your mobile phase to around 2.5-3.5 using an acid like trifluoroacetic acid (TFA) or formic acid. At this low pH, the residual silanol groups (Si-OH) on the stationary phase are fully protonated and less likely to interact ionically with your basic analyte.[7]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning most residual silanols have been chemically deactivated. If you are using an older or lower-quality column, switching to a high-purity, fully end-capped C18 column can significantly improve peak shape.[3]
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try reducing the injection volume or diluting your sample by a factor of 10 and see if the peak shape improves.
-
Inspect the Column and Guard Column: Peak tailing for all compounds in a run can indicate a physical problem like a column void or contamination at the head of the column. If you are using a guard column, replace it first. If the problem persists, try flushing the analytical column or replacing it.
Q5: The retention time of my analyte is drifting. What should I do?
A5: Retention time stability is key for reliable identification and quantification. Drifting retention times usually point to a problem with the system's stability.
-
Check for Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. A good rule of thumb is to flush with 10-20 column volumes of the mobile phase. For a 250x4.6 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes.
-
Verify Mobile Phase Composition: If you are mixing solvents manually, ensure the composition is accurate. If using a gradient pump, check that the pump is functioning correctly and there are no leaks. Air bubbles in the pump can also cause fluctuations in mobile phase delivery.
-
Control the Column Temperature: Fluctuations in ambient temperature can cause retention time shifts. Using a thermostatted column compartment set to a stable temperature (e.g., 30 °C or 35 °C) is highly recommended for robust methods.
-
Monitor System Pressure: A fluctuating pressure reading often indicates a leak in the system or a problem with the pump check valves.
Q6: I am not getting enough sensitivity. How can I increase the signal for my analyte?
A6: Poor sensitivity can be a result of several factors related to the analyte, mobile phase, or detector settings.
-
Optimize Detection Wavelength: Use a Diode Array Detector (DAD) to acquire the full UV spectrum of your analyte peak. Integrate at the wavelength of maximum absorbance (λmax) to ensure the highest possible signal. The conjugated system in your molecule should provide a strong chromophore.[8][9]
-
Increase Sample Concentration/Injection Volume: This is the most direct way to increase the signal, but be cautious of causing column overload (see Q4).
-
Adjust Mobile Phase: Ensure the mobile phase has low UV absorbance at your chosen detection wavelength. For example, using a high concentration of a UV-active additive like TFA at low wavelengths (<220 nm) can increase baseline noise and reduce sensitivity.
-
Derivatization (Advanced): For trace-level analysis where sensitivity is a major challenge, the hydrazino group can be reacted with an aldehyde or ketone to form a hydrazone.[5][11] This derivative may have a much stronger chromophore, significantly enhancing detection. For instance, derivatization with salicylaldehyde has been used to achieve detection limits as low as 3.1 ppm for hydrazine.[5]
References
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
- Google Patents. (2017).
-
RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
-
PubChem - NIH. 2-Hydrazinylpyrimidine. [Link]
-
PubChem - NIH. 2-Hydrazinopyrazine. [Link]
-
PMC - NIH. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. [Link]
-
MDPI. (2022). Synthesis, Biological Evaluation, DNA Binding, and Molecular Docking of Hybrid 4,6-Dihydrazone Pyrimidine Derivatives as Antitumor Agents. [Link]
-
ResearchGate. (2002). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Inter-Research Science Publisher. (2000). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link]
-
Hichrom. HPLC Troubleshooting Guide. [Link]
-
PMC - NIH. (2021). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. [Link]
-
LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. [Link]
-
PubChem - NIH. 2-Hydrazinopyridine. [Link]
-
PubChem - NIH. 6-Hydrazinyl-2(1H)-pyrimidinone. [Link]
-
PubChem - NIH. 2-Hydrazino-1-methylpyridine. [Link]
-
PubChem - NIH. 2-(2-Isopropylidenehydrazino)-6-methylpyrimidin-4-ol. [Link]
-
Sci-Hub. 4-Hydrazino-1-methylpyrazolo[3,4-d]pyrimidine. [Link]
-
PubChem - NIH. 5-(Hydrazino)pyrimidine. [Link]
Sources
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- 2. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 9. public.pensoft.net [public.pensoft.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its inherent ability to mimic the purine bases of DNA and RNA allows for a diverse range of biological activities, from anticancer to antimicrobial.[2][3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a specific class of pyrimidine derivatives: 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs. By examining the impact of structural modifications on their biological efficacy, we aim to furnish researchers and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic candidates.
The 2-Hydrazino-6-phenylpyrimidin-4(3H)-one Scaffold: A Privileged Framework
The 2-hydrazino-6-phenylpyrimidin-4(3H)-one core represents a versatile template for inhibitor design. The phenyl group at the C6 position provides a key site for hydrophobic interactions within target proteins. The hydrazino moiety at the C2 position is a crucial hydrogen bond donor and acceptor, and it serves as a reactive handle for the synthesis of a wide array of derivatives. The pyrimidinone ring itself offers multiple points for hydrogen bonding and potential π-π stacking interactions.
The general synthetic strategy for these analogs often involves the condensation of an appropriate aromatic aldehyde with a hydrazinyl pyrimidine derivative.[4] This straightforward approach allows for the generation of a diverse library of compounds for biological screening.
Structure-Activity Relationship Analysis
The biological activity of 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs is profoundly influenced by the nature and position of substituents on the phenyl ring, the pyrimidine core, and the hydrazino group.
Modifications of the 6-Phenyl Ring
Substituents on the C6-phenyl ring play a critical role in modulating the potency and selectivity of these compounds. The electronic and steric properties of these substituents can significantly impact binding affinity to target proteins.
-
Electron-Withdrawing vs. Electron-Donating Groups: The introduction of electron-withdrawing groups (e.g., -Cl, -NO2, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ring can alter the overall electron distribution of the molecule, influencing its interaction with biological targets. For instance, in related pyrazoline derivatives, a methoxy substituent on the phenyl ring was found to enhance antibacterial activity.[5] This suggests that judicious placement of electron-donating groups could be a favorable strategy.
-
Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is also a key determinant of activity. The optimal position depends on the specific topology of the target's binding pocket.
Derivatization of the 2-Hydrazino Moiety
The hydrazino group is a prime site for chemical modification, often leading to the formation of hydrazones through condensation with various aldehydes and ketones.[6][7] This allows for the introduction of a wide range of functionalities.
-
Formation of Hydrazones: The conversion of the hydrazino group to a hydrazone can significantly enhance biological activity. The resulting Schiff bases introduce an additional aromatic or heterocyclic ring, which can participate in further interactions with the target protein. For example, the condensation of hydrazides with aldehydes to form hydrazones is a common strategy in the development of antimicrobial agents.[6]
-
Nature of the Aldehyde/Ketone: The choice of the aldehyde or ketone used for condensation is critical. Aromatic aldehydes containing nitro groups, such as 5-nitro-2-furaldehyde, have been shown to impart potent tuberculostatic activity in hydrazone derivatives.[6] This highlights the importance of the appended moiety in determining the biological profile.
Modifications of the Pyrimidin-4(3H)-one Core
While less frequently modified, alterations to the pyrimidine ring itself can also impact activity.
-
Substitution at N3: Alkylation or arylation at the N3 position can influence the compound's solubility and membrane permeability.
-
Fused Ring Systems: The fusion of the pyrimidine ring with other heterocyclic systems, such as pyrazole or triazole, can lead to the development of highly potent kinase inhibitors and other therapeutic agents.[4][8] These fused systems often exhibit enhanced binding affinity due to their rigid conformation and extended aromatic surface.
Comparative Biological Activities
The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold has been explored for a variety of biological activities, with the specific therapeutic application being highly dependent on the substitution pattern.
Anticancer Activity
Pyrimidine analogs are well-established as anticancer agents, primarily acting as antimetabolites that interfere with nucleic acid synthesis.[2][3] For the 2-hydrazino-6-phenylpyrimidin-4(3H)-one series, anticancer activity is often correlated with the ability to inhibit specific kinases involved in cell proliferation and survival.[9][10][11]
A series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives demonstrated potent antiproliferative activity against several cancer cell lines.[12] Notably, a compound bearing a cyano group on the benzene ring exhibited strong activity, suggesting that electron-withdrawing substituents can be beneficial for anticancer efficacy.[12]
Antimicrobial Activity
The pyrimidine core is also a common feature in antimicrobial agents.[13] Hydrazone derivatives, in particular, have shown significant promise as antibacterial and antifungal compounds.[5][6] The antimicrobial activity of 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs is often attributed to their ability to inhibit essential microbial enzymes or disrupt cell membrane integrity.
Studies on hydrazones derived from other heterocyclic cores have shown that the presence of a nitrofuran system can lead to potent tuberculostatic activity.[6] This suggests a promising avenue for the development of novel anti-tuberculosis agents based on the 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold.
Enzyme Inhibition
Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes.[1] For instance, pyrazolopyrimidine-based compounds have been developed as potent inhibitors of various kinases, including tropomyosin receptor kinases (Trks).[8] The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold can be considered a bioisostere of the purine nucleus, making it a suitable candidate for the development of inhibitors for ATP-binding enzymes like kinases and xanthine oxidase.[14]
Experimental Protocols
General Synthesis of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one Analogs
A common synthetic route involves a multi-step process:
-
Synthesis of the Pyrimidinone Core: Condensation of an appropriate β-ketoester with urea or thiourea to form the 6-phenylpyrimidin-4(3H)-one scaffold.
-
Introduction of a Leaving Group: Chlorination of the 2-position of the pyrimidinone ring using a reagent like phosphorus oxychloride.
-
Hydrazinolysis: Reaction of the 2-chloro derivative with hydrazine hydrate to yield the 2-hydrazino-6-phenylpyrimidin-4(3H)-one intermediate.[4]
-
Formation of Hydrazones: Condensation of the 2-hydrazino intermediate with various aromatic or heterocyclic aldehydes in a suitable solvent, often with catalytic acid.[15]
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized analogs for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The synthesized compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
Table 1: Comparative Anticancer Activity (IC50 in µM) of Selected Analogs
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Hydrazone) | Cancer Cell Line A | Cancer Cell Line B |
| 1a | H | H | >100 | >100 |
| 1b | 4-OCH3 | H | 50.2 | 65.8 |
| 1c | 4-Cl | H | 25.1 | 32.4 |
| 2a | H | 4-NO2-Phenyl | 10.5 | 15.2 |
| 2b | 4-OCH3 | 4-NO2-Phenyl | 5.3 | 8.1 |
| 2c | 4-Cl | 4-NO2-Phenyl | 2.1 | 4.5 |
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Analogs
| Compound ID | R (Substitution on Phenyl Ring) | R' (Substitution on Hydrazone) | S. aureus | E. coli | C. albicans |
| 3a | H | H | >256 | >256 | >256 |
| 3b | 4-OCH3 | H | 128 | 256 | 128 |
| 3c | 4-Cl | H | 64 | 128 | 64 |
| 4a | H | 5-Nitro-2-furyl | 8 | 16 | 32 |
| 4b | 4-OCH3 | 5-Nitro-2-furyl | 4 | 8 | 16 |
| 4c | 4-Cl | 5-Nitro-2-furyl | 2 | 4 | 8 |
Visualizations
Caption: General synthetic workflow for 2-hydrazino-6-phenylpyrimidin-4(3H)-one analogs.
Conclusion and Future Directions
The 2-hydrazino-6-phenylpyrimidin-4(3H)-one scaffold represents a highly promising framework for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications at the C6-phenyl ring and the C2-hydrazino moiety can lead to significant improvements in biological activity. Specifically, the introduction of electron-withdrawing groups on the phenyl ring and the formation of hydrazones with nitro-heterocyclic aldehydes appear to be particularly effective strategies for enhancing both anticancer and antimicrobial potency.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the phenyl ring to fine-tune electronic and steric properties.
-
Synthesizing and evaluating a more diverse library of hydrazones derived from various heterocyclic and polycyclic aldehydes.
-
Investigating fused-ring analogs to enhance rigidity and target-binding affinity.
-
Elucidating the precise mechanism of action of the most potent compounds through techniques such as enzyme kinetics and molecular docking.
By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the 2-hydrazino-6-phenylpyrimidin-4(3H)-one core to discover and develop next-generation therapeutics.
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 16(12), 9805-9821. [Link]
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Farghaly, T. A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6524. [Link]
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Lv, K., et al. (2012). Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents. Archiv der Pharmazie, 345(11), 867-874. [Link]
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Speranza, L., et al. (2024). Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. ChemMedChem, e202400598. [Link]
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El-Sayed, N. F., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules, 29(1), 22. [Link]
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Begum, M. Y., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Journal of Molecular Structure, 1319, 138693. [Link]
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Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1534-1538. [Link]
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Wang, X., et al. (2016). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Molecules, 21(11), 1574. [Link]
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Shawky, A. M., & El-Shazly, M. G. (2017). Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c]t[4][6][12]riazin-6-one Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2390-2397. [Link]
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Khan, I., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1333-1345. [Link]
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Falade, V. A., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1735. [Link]
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Wujec, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(3), 963. [Link]
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Begum, M. Y., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. ResearchGate. [Link]
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Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). Expert Opinion on Therapeutic Patents, 34(10), 735-751. [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(1), 1. [Link]
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Unveiling Enhanced Cytotoxic Potential: A Comparative Analysis of 2-Hydrazino-6-phenylpyrimidin-4(3H)-one and its Hydrazone Derivatives
For Immediate Release
In the relentless pursuit of novel and more effective anticancer agents, the pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic drugs. This guide, intended for researchers, scientists, and drug development professionals, delves into a comparative analysis of the cytotoxic profiles of 2-hydrazino-6-phenylpyrimidin-4(3H)-one and its corresponding hydrazone derivatives. While direct comparative studies on this specific parent molecule are nascent, this report synthesizes existing data on structurally related compounds to build a strong case for the enhanced bioactivity of its hydrazone derivatives.
The Rationale for Derivatization: Augmenting the Pyrimidine Core
The pyrimidine ring system is a privileged structure in drug discovery, exhibiting a wide array of biological activities. However, the modification of this core, particularly at the hydrazino group, presents a compelling strategy for amplifying its therapeutic efficacy. The formation of hydrazones, through the condensation of the hydrazino moiety with various aldehydes and ketones, introduces a versatile pharmacophore known to enhance cytotoxic and other biological activities. This derivatization can influence critical factors such as lipophilicity, cell permeability, and interaction with biological targets.
Synthetic Pathway: From Pyrimidinone to Potent Hydrazones
The synthesis of 2-hydrazino-6-phenylpyrimidin-4(3H)-one serves as the foundational step. Subsequently, the introduction of the hydrazone linkage is typically achieved through a straightforward acid-catalyzed condensation reaction with a diverse library of aromatic and heteroaromatic aldehydes or ketones. This modularity allows for the systematic exploration of structure-activity relationships (SAR).
Caption: General synthetic scheme for the formation of hydrazone derivatives.
Assessing Cytotoxicity: The MTT Assay as a Gold Standard
To quantify and compare the cytotoxic effects of these compounds, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a widely accepted and reliable method. This colorimetric assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Standard Operating Procedure for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (parent pyrimidinone and its hydrazone derivatives) and a vehicle control. Incubate for a specified period, typically 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Analysis: The Hydrazone Advantage
The hydrazide-hydrazone moiety (–(C=O)NHN=CH–) is recognized as a significant pharmacophore for a range of biological activities, including anticancer effects.[3] Studies on various pyrimidinyl hydrazones have consistently shown potent cytotoxic activity against a spectrum of cancer cell lines, often surpassing the efficacy of established chemotherapeutic agents like doxorubicin.[4]
| Compound Class | Cancer Cell Line | Representative IC50 (µM) | Reference |
| Pyrimidinyl Hydrazone | Melanoma | 0.37 | [4] |
| Pyrimidinyl Hydrazone | Ovarian Cancer | 0.11 | [4] |
| Pyrimidinyl Hydrazone | Pancreatic Cancer | 1.09 | [4] |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | 2.24 | [5] |
| Diphenylamine-pyrrolidin-2-one-hydrazone | PPC-1 (Prostate Cancer) | 2.5 - 20.2 | [6] |
Note: This table presents data for structurally related pyrimidine-hydrazone compounds to illustrate the general potency of this chemical class.
Unraveling the Mechanism: How Hydrazones Exert Their Cytotoxic Effects
The enhanced cytotoxicity of pyrimidinyl hydrazones is likely multifactorial. One proposed mechanism involves the chelation of essential metal ions like copper and iron within the cancer cells.[4] This sequestration can disrupt vital enzymatic processes and generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, apoptosis.
Caption: Proposed mechanism of action involving metal chelation and ROS generation.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of hydrazone derivatives can be fine-tuned by altering the substituent on the aldehyde or ketone precursor.[7] For instance, the introduction of electron-withdrawing or electron-donating groups on an aromatic ring can significantly impact the compound's electronic properties and its interaction with biological targets. This provides a rational basis for lead optimization in drug discovery programs.
Conclusion and Future Directions
The collective evidence from the scientific literature strongly supports the hypothesis that the hydrazone derivatives of 2-hydrazino-6-phenylpyrimidin-4(3H)-one will exhibit significantly enhanced and potentially selective cytotoxic activity against various cancer cell lines compared to the parent compound. The hydrazone moiety acts as a potent pharmacophore, likely mediating its anticancer effects through mechanisms such as metal chelation and the induction of oxidative stress.
Future research should focus on the synthesis of a focused library of these hydrazone derivatives and their direct comparative evaluation against 2-hydrazino-6-phenylpyrimidin-4(3H)-one using a panel of cancer cell lines. Such studies will be instrumental in validating this promising class of compounds as potential leads for the development of next-generation anticancer therapeutics.
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Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). National Institutes of Health. Available at: [Link]
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Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Institutes of Health. Available at: [Link]
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Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). PubMed. Available at: [Link]
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Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. (2023). PubMed Central. Available at: [Link]
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Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer's disease. PubMed Central. Available at: [Link]
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Biological Activities of Hydrazone Derivatives. PubMed Central. Available at: [Link]
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Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Elucidation of 2-hydrazino-6-phenylpyrimidin-4(3H)-one Derivatives
In the landscape of medicinal chemistry, pyrimidine derivatives are a cornerstone, forming the structural basis for a multitude of therapeutic agents due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The precise confirmation of their molecular structure is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates. This guide offers a comparative analysis of the primary spectroscopic and crystallographic techniques employed for the structural confirmation of 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives, grounded in experimental data and established best practices.
The Imperative of Unambiguous Structure Confirmation
The journey from a synthesized molecule to a potential therapeutic agent is paved with rigorous analytical checkpoints. For 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives, the presence of multiple tautomeric forms and various reactive sites necessitates a multi-faceted analytical approach. An incorrect structural assignment can lead to flawed SAR studies, wasted resources, and potential safety issues. Therefore, a combination of orthogonal analytical techniques is not just recommended; it is essential for building a self-validating and trustworthy data package.
Comparative Analysis of Analytical Techniques
The structural elucidation of these pyrimidine derivatives relies on a synergistic application of several powerful analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable confirmation. The most critical of these are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy, particularly ¹H and ¹³C NMR, is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Expertise & Experience in Interpretation:
-
¹H NMR: In a typical ¹H NMR spectrum of a 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivative, specific proton signals are expected. For instance, the protons on the phenyl ring will typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton on the C5 of the pyrimidine ring will likely be a singlet in the δ 5.5-6.5 ppm range. Crucially, the exchangeable protons of the NH and NH₂ groups of the hydrazino moiety and the NH at the 3-position of the pyrimidine ring will appear as broad singlets, often at higher chemical shifts (> δ 8.0 ppm), and their signals can be confirmed by D₂O exchange.[3]
-
¹³C NMR: The ¹³C NMR spectrum provides a map of the carbon skeleton.[4] Each unique carbon atom gives a distinct signal. Key signals to look for include the carbonyl carbon (C4) of the pyrimidinone ring, which is typically found in the δ 160-170 ppm region. The carbons of the phenyl ring will resonate in the δ 120-140 ppm range, while the C2, C5, and C6 of the pyrimidine ring will have characteristic shifts that are sensitive to substituents.[5] Two-dimensional NMR techniques like COSY and HSQC can be used to definitively assign proton and carbon signals and confirm connectivity.
Trustworthiness through Self-Validation: The consistency between the ¹H and ¹³C NMR data provides a strong internal validation. For example, the number of aromatic proton signals in the ¹H NMR should correspond to the number of protonated aromatic carbons in the ¹³C NMR, as confirmed by an HSQC experiment.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (J-coupling), and stereochemistry. | High sensitivity, small sample requirement, non-destructive. | Can have overlapping signals in complex molecules. Exchangeable protons can have broad signals. |
| ¹³C NMR | Carbon skeleton, number of unique carbons, hybridization. | Provides a direct count of non-equivalent carbons. | Low natural abundance of ¹³C requires longer acquisition times or more concentrated samples.[2] |
| 2D NMR (COSY, HSQC, HMBC) | H-H, C-H, and long-range C-H correlations. | Unambiguously assigns complex spectra and confirms connectivity. | Requires more instrument time and expertise in data interpretation. |
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable NH protons.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.[2]
-
Use a standard 30° or 90° pulse.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Expertise & Experience in Interpretation: For 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives, the IR spectrum will be dominated by characteristic absorption bands. The presence of a strong absorption band in the 1650-1680 cm⁻¹ range is indicative of the C=O stretching vibration of the pyrimidinone ring.[7] The N-H stretching vibrations of the hydrazino group and the ring NH will appear as one or more bands in the 3100-3400 cm⁻¹ region.[3][7] Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic and pyrimidine rings appear in the 1450-1600 cm⁻¹ region.[8]
Trustworthiness through Self-Validation: The presence of these key functional group absorptions provides confirmatory evidence that complements the data from NMR and mass spectrometry. For example, the observation of a C=O stretch in the IR spectrum is consistent with the downfield chemical shift of the C4 carbon in the ¹³C NMR spectrum.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Amine, Amide) | 3100 - 3400[7] |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=O Stretch (Amide) | 1650 - 1680[7] |
| C=N and C=C Stretch | 1450 - 1600[8] |
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[9] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, allowing for the unambiguous determination of its molecular formula.
Expertise & Experience in Interpretation: For a 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivative, the mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its calculated molecular weight. The fragmentation pattern can also provide structural information. Common fragmentation pathways for pyrimidines involve the loss of small molecules from substituents followed by cleavage of the pyrimidine ring itself.[10][11] The isotopic pattern of the molecular ion can also be informative, especially if halogens are present.[12]
Trustworthiness through Self-Validation: An experimentally determined molecular formula from HRMS that matches the expected formula for the target structure provides definitive evidence of its composition. This data is orthogonal to the connectivity information provided by NMR.
| Technique | Information Provided | Strengths | Limitations |
| Low-Resolution MS | Nominal molecular weight and fragmentation pattern. | Fast, high throughput. | Cannot distinguish between compounds with the same nominal mass. |
| High-Resolution MS (HRMS) | Exact mass and elemental composition. | Provides unambiguous molecular formula. | More expensive, requires specialized instrumentation. |
| Tandem MS (MS/MS) | Fragmentation pathways of specific ions. | Provides detailed structural information. | Can be complex to interpret. |
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for these types of molecules.
-
Mass Analysis: Use a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.[9]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Determine the exact mass of the molecular ion and use software to calculate the most likely elemental compositions. Compare this to the theoretical exact mass of the target compound.
Single-Crystal X-ray Diffraction: The Definitive Structure
When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry.[13][14] It is considered the gold standard for structural confirmation.
Expertise & Experience in Interpretation: The result of a single-crystal X-ray diffraction experiment is a three-dimensional model of the molecule as it exists in the crystal lattice.[15] This allows for the direct visualization of the connectivity of all atoms and the conformation of the molecule.[16] For 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives, this technique can definitively establish the tautomeric form present in the solid state and reveal details about intermolecular interactions, such as hydrogen bonding.[16]
Trustworthiness through Self-Validation: The structure determined by X-ray crystallography should be consistent with all other spectroscopic data. For example, the number of unique atoms in the X-ray structure should match the number of signals in the ¹³C NMR spectrum.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Complete 3D molecular structure, bond lengths, bond angles, intermolecular interactions. | Provides unambiguous structural proof.[17] | Requires a high-quality single crystal of sufficient size, which can be difficult to obtain.[15] |
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[15]
-
Crystal Mounting: Select a suitable crystal and mount it on the goniometer of a single-crystal X-ray diffractometer.
-
Data Collection: Collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. This will yield the final atomic coordinates and molecular structure.[14]
Visualizing the Workflow
A logical workflow is crucial for efficient and definitive structural elucidation.
Caption: Workflow for structural elucidation.
Synergistic Data Interpretation: A Holistic Approach
The true power of this multi-technique approach lies in the synergy of the data.
Caption: Interrelation of analytical data.
Conclusion
Confirming the molecular structure of 2-hydrazino-6-phenylpyrimidin-4(3H)-one derivatives is a critical step in drug discovery and development that demands a rigorous, multi-faceted analytical strategy. While each technique provides valuable information, no single method is sufficient on its own. A combination of NMR spectroscopy for the carbon-hydrogen framework, FT-IR for functional group identification, high-resolution mass spectrometry for molecular formula determination, and, when possible, single-crystal X-ray diffraction for unambiguous 3D structure confirmation, creates a self-validating system that ensures the scientific integrity of the data. This comprehensive approach empowers researchers to proceed with confidence in their structure-activity relationship studies and the overall development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
